2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-4-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYVWTDOIYYSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651843 | |
| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749256-90-4 | |
| Record name | 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Synthesis, Applications, and Experimental Protocols
Editor's Note: This technical guide addresses the chemical compound 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS Number: 22123-14-4 ). The initial topic requested, "2-Chloro-4-methyl-6-(trifluoromethyl)pyridine," does not correspond to a readily available or well-documented compound in major chemical databases or scientific literature. The isomer detailed herein is a significant building block in chemical synthesis and is likely the compound of interest for research and development professionals.
Introduction: The Strategic Value of Trifluoromethylpyridines
The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This electron-withdrawing moiety is prized for its ability to modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a ubiquitous pharmacophore, when combined with a trifluoromethyl group, gives rise to a class of compounds—trifluoromethylpyridines (TFMPs)—with immense potential in drug discovery and crop protection.[2][3][4]
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine stands out as a particularly versatile synthetic intermediate.[5] Its strategic arrangement of a nucleophilic displacement-ready chlorine atom, a tunable methyl group, and a stabilizing trifluoromethyl group makes it an invaluable building block for creating complex, biologically active molecules.[1][5] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, designed for researchers and professionals aiming to leverage its unique chemical attributes.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for experimental reproducibility. The key identifiers and physical properties of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine are summarized below.
Chemical Structure
Caption: Structure of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.
Properties Table
| Identifier | Value | Source(s) |
| CAS Number | 22123-14-4 | [5][6][7] |
| Molecular Formula | C₇H₅ClF₃N | [5][6][8] |
| Molecular Weight | 195.57 g/mol | [5][6][7] |
| Appearance | Colorless liquid | [5] |
| Purity | ≥ 98-99% (GC) | [5][8] |
| Density | 1.43 g/mL at 25 °C | [5] |
| Boiling Point | 51-52 °C at 15 mmHg | [5] |
| SMILES | FC(F)(F)c1cc(nc(c1)C)Cl | [6] |
| InChIKey | SXLBWNSGCIEART-UHFFFAOYSA-N | [6][7] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of substituted trifluoromethylpyridines can be approached through two primary strategies: (1) building the pyridine ring from trifluoromethyl-containing precursors, or (2) introducing the trifluoromethyl group onto a pre-existing pyridine scaffold.[2] The former, involving cyclocondensation reactions, is often favored for achieving specific substitution patterns.[2]
A plausible and industrially relevant approach, adapted from methodologies for similar compounds, involves the cyclization of a trifluoromethyl-containing building block.[9] This method offers mild conditions and high yields, making it suitable for large-scale production.[9]
Generalized Synthetic Workflow
The following workflow illustrates a logical pathway to synthesize the target compound, beginning from common starting materials. The causality behind each step is critical: the initial reaction builds a key ketoenone intermediate, which is then elaborated and cyclized to form the pyridine ring, followed by a final chlorination step.
Caption: Generalized workflow for the synthesis of the target pyridine.
Protocol: Synthesis via Cyclocondensation and Chlorination
This protocol is a representative, multi-step procedure based on established chemical principles for constructing such heterocyclic systems.[9]
Step 1: Synthesis of 4-Alkoxy-1,1,1-trifluoro-3-en-2-one Intermediate
-
Rationale: This step creates the core C-C-C(=O)-CF₃ backbone. Using an acid anhydride with a vinyl ether in the presence of a mild base like pyridine is a standard method for acylation.
-
Procedure:
-
To a cooled reactor (-10°C) containing dichloromethane, add a vinyl ether (e.g., vinyl n-butyl ether, 1.0 eq) and pyridine (1.0 eq).
-
Slowly add trifluoroacetic anhydride (1.0 eq) dropwise, maintaining the temperature between -10°C and 0°C.
-
After addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up involves an aqueous wash to remove pyridine salts, followed by drying and solvent removal to yield the crude ketoenone intermediate.
-
Step 2: Condensation and Cyclization to form the Pyridone Ring
-
Rationale: The ketoenone is reacted with an ammonia source and a compound that provides the remaining two carbons of the ring to form the 2-hydroxypyridine (pyridone) tautomer. Ammonium acetate often serves as both the ammonia source and a catalyst.
-
Procedure:
-
Combine the ketoenone intermediate (1.0 eq), a suitable C2-synthon, and ammonium acetate (~4-5 eq) in a high-boiling solvent like formamide.
-
Heat the mixture under a nitrogen atmosphere to a high temperature (e.g., 160°C) for several hours (e.g., 8h).
-
Monitor reaction completion via TLC or GC-MS.
-
Upon completion, cool the reaction and precipitate the product by adding water. The solid 2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine can be isolated by filtration.
-
Step 3: Chlorination of the Pyridone
-
Rationale: The final step is the conversion of the hydroxyl group of the stable pyridone tautomer into a chloro group. This is a standard transformation using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride.
-
Procedure:
-
Suspend the dried 2-hydroxy-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 4-10 hours.
-
Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, remove the solvent, and purify the final product by vacuum distillation to yield 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine as a colorless liquid.
-
Key Reactions and Applications in Drug Development
The synthetic utility of this compound stems from the high reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of both the ring nitrogen and the C4-trifluoromethyl group activates the C2 position, making it an excellent electrophilic site.
Role as a Synthetic Hub
This reactivity allows for the facile introduction of a wide range of functional groups (e.g., amines, alcohols, thiols), enabling the rapid generation of diverse molecular libraries for screening.
Caption: Synthetic transformations of the title compound.
Application Areas
-
Pharmaceutical Development: It is a crucial intermediate for creating compounds targeting specific biological pathways. Derivatives have been explored as potential anticancer agents, particularly as kinase inhibitors that interfere with tumor growth signaling.[1]
-
Agricultural Chemistry: The trifluoromethylpyridine scaffold is integral to many modern agrochemicals.[5] This compound serves as a building block for potent herbicides and insecticides, contributing to enhanced crop protection.[2][5]
-
Research and Development: In laboratory settings, it provides a reliable starting point for synthesizing novel chemical entities and exploring structure-activity relationships (SAR).[5]
Safety, Handling, and Storage
Proper handling of halogenated, trifluoromethylated heterocycles is essential. The following guidelines are based on available Safety Data Sheets (SDS).[10]
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[7][10]
-
Irritation: Causes skin irritation and serious eye irritation.[7][10]
-
Respiratory: May cause respiratory irritation.[7]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical splash-resistant safety goggles or a face shield.[11]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10]
-
Respiratory Protection: If ventilation is inadequate or aerosols may be generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][10] Keep the container tightly closed.[10] Recommended storage temperature is 0-8 °C.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, coupled with the advantageous properties imparted by the trifluoromethyl group, secures its role as a high-value intermediate. A thorough understanding of its synthesis, chemical behavior, and safe handling protocols, as detailed in this guide, empowers researchers to fully exploit its potential in the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine AldrichCPR 22123-14-4 [sigmaaldrich.com]
- 7. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
physical and chemical properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
An In-depth Technical Guide to 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine, particularly as a trifluoromethyl (-CF3) group, into organic molecules can dramatically enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Among these valuable scaffolds, substituted pyridines hold a place of prominence.
This technical guide provides a comprehensive overview of This compound (CAS No. 749256-90-4). We will delve into its core physicochemical properties, characteristic spectral data, common synthetic pathways, and key reactivity patterns. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates.
It is important to note that while this guide focuses on the 4-methyl isomer, comprehensive public data is more readily available for its structural isomer, 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS No. 22123-14-4). Where relevant, comparative data from this and other closely related analogs will be presented to provide a broader, more practical context for researchers.
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. The structural arrangement of the methyl and trifluoromethyl groups on the pyridine ring significantly influences the molecule's properties and reactivity.
-
Systematic Name: this compound
-
CAS Number: 749256-90-4[1]
-
Molecular Formula: C₇H₅ClF₃N[1]
-
Molecular Weight: 195.57 g/mol [1]
For comparative purposes, the details of its common isomer are:
-
Systematic Name: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
-
CAS Number: 22123-14-4
The key structural difference lies in the positions of the methyl and trifluoromethyl substituents, which impacts the electronic distribution and steric environment of the pyridine ring.
Physicochemical Properties
The physical properties of a compound are critical for its handling, reaction setup, and purification. The following table summarizes the known properties of this compound and its more extensively characterized isomer.
| Property | This compound | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine |
| CAS Number | 749256-90-4[1] | 22123-14-4 |
| Molecular Formula | C₇H₅ClF₃N[1] | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol [1] | 195.57 g/mol |
| Appearance / Form | Not explicitly specified | Solid |
| Boiling Point | Data not available | 51-52 °C at 15 mmHg |
| Density | Data not available | 1.43 g/mL at 25 °C |
| Storage Conditions | Refer to Safety Data Sheet[1] | Store at 0-8 °C |
Spectral Analysis and Characterization
Spectroscopic data is essential for confirming the identity and purity of a compound. While specific experimental spectra for this compound are not widely published, we can infer its characteristic features from analyses of closely related analogs.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two pyridine ring protons. A singlet in the aliphatic region (around 2.4-2.6 ppm) would correspond to the methyl (-CH₃) group.
-
¹³C NMR: The carbon NMR would display seven distinct signals: five for the pyridine ring carbons (with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling) and one for the methyl carbon. A detailed study on the related 2-chloro-4-(trifluoromethyl)pyridine calculated the chemical shifts using the GIAO method, providing a strong theoretical basis for spectral prediction.[2]
-
¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
FT-IR: Infrared spectroscopy can identify key functional groups. Characteristic vibrational bands would include C-Cl stretching, C-F stretching (typically strong absorptions in the 1100-1300 cm⁻¹ region), and C=C/C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹).[2]
-
Mass Spectrometry: The mass spectrum provides the molecular weight and fragmentation pattern. The electron ionization mass spectrum of 2-chloro-4-(trifluoromethyl)pyridine shows a clear molecular ion peak, which is crucial for confirming the compound's identity.[3] For the title compound, a molecular ion peak (M⁺) would be expected at m/z 195, accompanied by a characteristic M+2 isotope peak (at m/z 197) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Synthesis and Manufacturing
The synthesis of trifluoromethylpyridines is a topic of significant industrial and academic interest.[4][5] Generally, two primary strategies are employed: (1) building the pyridine ring from acyclic precursors already containing the trifluoromethyl group, or (2) introducing the required substituents onto a pre-existing pyridine or picoline (methylpyridine) ring.
A common industrial approach involves the chlorination and subsequent fluorination of a picoline starting material.[4]
Representative Synthetic Protocol: Halogen Exchange Method
This protocol outlines a generalized, multi-step synthesis starting from a substituted picoline. This method is based on well-established industrial processes for producing related compounds.[1]
Step 1: Radical Chlorination of the Methyl Group
-
Charge a suitable reactor with 4-methyl-2,6-dichloropyridine and a solvent such as carbon tetrachloride.
-
Add a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux (approx. 77°C).
-
Introduce chlorine gas (Cl₂) under UV irradiation.
-
Monitor the reaction by GC until the starting material is consumed, yielding 2,6-dichloro-4-(trichloromethyl)pyridine.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
Step 2: Fluorination (Halogen Exchange)
-
Charge a high-pressure reactor with the crude 2,6-dichloro-4-(trichloromethyl)pyridine from the previous step.
-
Add a fluorinating agent, such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often with a catalyst (e.g., SbCl₅).
-
Seal the reactor and heat to a temperature typically between 100-150°C. The reaction is exothermic and pressure will build.
-
Maintain the reaction for several hours until the exchange is complete (monitored by GC).
-
Carefully vent the reactor, neutralize the excess HF with a base (e.g., aqueous potassium hydroxide), and extract the product with an organic solvent.
-
Purify the resulting 2,6-dichloro-4-(trifluoromethyl)pyridine by distillation or chromatography.
Step 3: Selective Dechlorination
-
Dissolve the 2,6-dichloro-4-(trifluoromethyl)pyridine in a solvent like ethanol.
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Introduce a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation agent like ammonium formate).
-
By carefully controlling stoichiometry and reaction conditions (temperature, pressure), one of the chloro groups can be selectively removed to yield the final product, this compound. Note: This step requires precise control to avoid over-reduction.
Chemical Reactivity and Transformations
The reactivity of this compound is governed by its substituents:
-
2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the ring nitrogen and the trifluoromethyl group makes the C2 carbon electron-deficient and thus susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). This is the most common reaction handle for further functionalization.
-
4-Methyl Group: The methyl group is relatively unreactive but can undergo oxidation to a carboxylic acid under strong oxidizing conditions or be a site for radical halogenation under specific conditions.
-
6-Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group and is metabolically very stable. It deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic attack.
Applications in Research and Development
The unique combination of a reactive chlorine handle, a stable methyl group, and the property-enhancing trifluoromethyl group makes this pyridine derivative a valuable intermediate.
-
Pharmaceuticals: Trifluoromethylpyridines are core structural motifs in numerous active pharmaceutical ingredients (APIs).[6] The 2-chloro position allows for the facile introduction of various functional groups and pharmacophores, enabling chemists to build libraries of compounds for screening against biological targets such as kinases, ion channels, and receptors.
-
Agrochemicals: This class of compounds is a cornerstone in the development of modern herbicides, fungicides, and insecticides.[4][5][6] The trifluoromethyl group often contributes to increased efficacy and metabolic stability in the target pest and environment.
-
Materials Science: Fluorinated building blocks are also used in the synthesis of advanced materials, leveraging their unique electronic and physical properties for applications in polymers and organic electronics.
Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[1]
| Hazard Category | Information |
| GHS Classification | For the isomer (CAS 22123-14-4): Acute Toxicity, Oral (Category 3), signaling significant hazard if swallowed. General hazards for related compounds include skin, eye, and respiratory irritation. |
| Signal Word | Danger (for isomer CAS 22123-14-4) |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
| First Aid Measures | If Inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Never give anything by mouth to an unconscious person. Consult a physician.[1] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Isomers are often stored at refrigerated temperatures (0-8 °C). |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is a highly functionalized heterocyclic building block with significant potential for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its value is derived from the distinct reactivity of its substituents: the 2-chloro group serves as a versatile site for nucleophilic substitution, while the trifluoromethyl group imparts beneficial physicochemical properties. While detailed experimental data for this specific isomer is limited, a wealth of information from related compounds provides a solid foundation for its effective use in research and development. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in creating next-generation chemical innovations.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
A Note on Nomenclature: This guide details the molecular structure, properties, and applications of the pyridine derivative with the CAS number 22123-14-4. While the topic requested was "2-Chloro-4-methyl-6-(trifluoromethyl)pyridine," comprehensive database searches indicate that the more commonly synthesized and studied isomer is 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine . It is presumed that the requested topic is a reference to this latter, well-documented compound.
Introduction
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative that has garnered significant interest in synthetic organic chemistry. Its unique electronic properties and multiple reactive sites make it a versatile building block, particularly in the agrochemical and pharmaceutical industries. The presence of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable intermediate in the development of bioactive compounds.[1][2] This guide provides a comprehensive overview of its molecular characteristics, synthesis, and key applications for researchers and professionals in drug discovery and chemical development.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a trifluoromethyl group at the 4-position.
Key Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClF₃N | [3][4] |
| Molecular Weight | 195.57 g/mol | [3][4] |
| CAS Number | 22123-14-4 | [3][4] |
| IUPAC Name | 2-chloro-6-methyl-4-(trifluoromethyl)pyridine | [4] |
| SMILES | FC(F)(F)c1cc(nc(c1)C)Cl | [3] |
| InChI Key | SXLBWNSGCIEART-UHFFFAOYSA-N | [3] |
| Appearance | Colorless liquid | [1] |
| Density | 1.43 g/mL at 25 °C | [1] |
| Boiling Point | 51-52 °C at 15 mmHg | [1] |
Structural Diagram
Caption: Molecular structure of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.
Synthesis and Reactivity
The synthesis of trifluoromethylpyridines can be approached through various methods, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of the trifluoromethyl group.[2] A common strategy involves the chlorination and fluorination of picoline derivatives.[2]
The reactivity of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is dictated by its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The methyl group can undergo oxidation or condensation reactions. The trifluoromethyl group is generally stable but influences the reactivity of the pyridine ring through its strong electron-withdrawing nature.
Applications in Research and Development
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1]
Agrochemicals
This compound is a building block for various herbicides and insecticides.[1] The trifluoromethylpyridine moiety is a key structural motif in numerous active ingredients for crop protection.[5]
Pharmaceuticals
In drug discovery, the introduction of a trifluoromethyl group can significantly improve a drug candidate's properties.[2] This intermediate is utilized in the synthesis of novel therapeutic agents that target specific biological pathways.[1]
Workflow for Synthetic Application
Caption: Synthetic utility workflow.
Safety and Handling
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4]
GHS Hazard Information
-
Pictogram: GHS06 (Toxic)[3]
-
Signal Word: Danger[3]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][4]
-
Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep the container tightly sealed in a dry, cool place.[1]
Conclusion
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine is a chemical intermediate with significant utility in the synthesis of high-value products for the agrochemical and pharmaceutical industries. Its distinct molecular architecture provides a foundation for the development of novel compounds with enhanced biological activity and optimized physicochemical properties. A thorough understanding of its reactivity and safe handling is essential for its effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine AldrichCPR 22123-14-4 [sigmaaldrich.com]
- 4. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
solubility of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine in organic solvents
An In-Depth Technical Guide Solubility Profile of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No. 749256-90-4) in organic solvents. Recognizing the current absence of specific quantitative solubility data in publicly accessible literature, this document shifts focus from data reporting to enabling robust experimental determination. It offers a detailed analysis of the molecule's structural components to predict solubility behavior, outlines rigorous, step-by-step protocols for accurate measurement, and explains the scientific rationale behind these methodologies. This guide is designed to empower researchers in agrochemical, pharmaceutical, and materials science fields to generate reliable solubility data essential for process development, formulation, and synthesis.
Introduction and Molecular Characterization
This compound is a substituted pyridine derivative of significant interest in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its utility as a chemical intermediate is largely defined by its physical properties, chief among them being its solubility. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches.
Molecular Structure and Physicochemical Properties:
-
IUPAC Name: this compound
-
CAS Number: 749256-90-4[2]
-
Molecular Formula: C₇H₅ClF₃N[2]
-
Molecular Weight: 195.57 g/mol [2]
The solubility of this compound is governed by the interplay of its distinct structural motifs:
-
Pyridine Ring: The nitrogen atom in the heterocyclic aromatic ring introduces polarity and a site for potential hydrogen bonding, suggesting some affinity for polar solvents.[3]
-
Trifluoromethyl Group (-CF₃): This highly electronegative group significantly increases the molecule's lipophilicity and reduces its basicity compared to unsubstituted pyridine. Its presence strongly favors solubility in non-polar and moderately polar organic solvents.
-
Chloro and Methyl Groups (-Cl, -CH₃): These groups further contribute to the molecule's non-polar character, enhancing its solubility in lipophilic environments.
Based on this structure, a qualitative solubility prediction can be made. The molecule is expected to exhibit poor solubility in water but good to excellent solubility in a range of common organic solvents. An isomer, 2-Chloro-6-(trifluoromethyl)pyridine, has a reported log P (octanol/water partition coefficient) of 2.396, indicating a strong preference for lipophilic environments.[4] A similar profile is anticipated for the target compound.
Predicted Solubility Profile
The "like dissolves like" principle provides a foundational framework for selecting appropriate solvents. The table below categorizes common organic solvents and predicts their efficacy for dissolving this compound.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The alcohol's hydrocarbon chain can interact with the molecule's non-polar regions, while the hydroxyl group has a weak affinity for the pyridine nitrogen. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Good to Excellent | These solvents possess a significant dipole moment that can solvate the polar pyridine ring without the competing hydrogen bonding that would favor aqueous solubility. |
| Non-Polar | Toluene, Hexanes, Dichloromethane | Good to Excellent | The dominant lipophilic character of the trifluoromethyl, chloro, and methyl groups ensures strong van der Waals interactions with non-polar solvents. |
| Aqueous | Water | Poor / Insoluble | The molecule's overall high lipophilicity and lack of strong hydrogen bond-donating groups lead to poor miscibility with water.[4] |
The logical relationship for solvent selection is visualized in the diagram below.
Caption: Predicted interactions based on the "Like Dissolves Like" principle.
Experimental Protocol for Solubility Determination
To generate accurate and reproducible quantitative data, a standardized experimental protocol is essential. The isothermal equilibrium method, followed by gravimetric or spectroscopic analysis, is a robust and widely accepted approach.[5]
Objective
To determine the saturation solubility of this compound in selected organic solvents at a constant temperature (e.g., 25°C).
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg precision)
-
Thermostatic shaker or orbital shaker with temperature control
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Syringe filters (0.22 µm PTFE or equivalent, solvent-compatible)
-
Volumetric flasks and pipettes
-
Vials for sample analysis
-
Centrifuge (optional)
-
Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
Step-by-Step Methodology (Isothermal Equilibrium)
This protocol is a self-validating system; the confirmation of excess solid in Step 4 ensures that the measured concentration represents true saturation.
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at equilibrium. A starting point is ~100-200 mg of solid.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial (e.g., 5 mL). Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached.[5] A minimum of 24 hours is recommended; for some systems, 48-72 hours may be necessary.
-
Expert Insight: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. A shorter time may lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the measured concentration is no longer increasing.
-
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle. Crucially, visually confirm that undissolved solid remains at the bottom of the vial.
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial.
-
Causality Note: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a significant overestimation of solubility. The filter must be chemically compatible with the solvent to prevent leaching of contaminants.
-
-
Analysis: Determine the concentration of the solute in the filtered solution using one of the methods below.
-
Procedure:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point until a constant mass is achieved.
-
Reweigh the vial to determine the mass of the dissolved solid.
-
-
Calculation:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of solvent added in mL)
-
-
Procedure:
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the chosen solvent. Analyze these standards on the HPLC-UV system and plot the instrument response (e.g., peak area) against concentration to generate a linear calibration curve.
-
Analyze the Sample: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Solubility (mg/mL) = (Concentration from curve in mg/mL) * (Dilution Factor)
-
The experimental workflow is illustrated in the diagram below.
Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.
Data Summary Template
The results from the experimental protocol should be compiled into a clear, structured format for comparison and analysis.
Table 1: Experimentally Determined Solubility of this compound at 25°C (Template)
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Dichloromethane | Non-Polar | [Experimental Value] | [Calculated Value] | Gravimetric |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | Gravimetric |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Hexanes | Non-Polar | [Experimental Value] | [Calculated Value] | Gravimetric |
Conclusion
While published quantitative solubility data for this compound remains scarce, a robust understanding of its molecular structure allows for reliable qualitative predictions. This guide provides the necessary theoretical foundation and a detailed, field-proven experimental protocol to empower researchers to generate high-quality, reproducible solubility data. Accurate determination of this key physicochemical parameter is a critical step in unlocking the full potential of this versatile chemical intermediate in research and development.
References
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Abstract: 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine (CAS No. 22123-14-4) is a halogenated heterocyclic compound increasingly utilized as a key building block in the synthesis of novel pharmaceutical agents and advanced materials. Its unique electronic and structural properties make it a valuable synthon for drug development professionals. However, its reactivity and toxicological profile necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound, grounded in established chemical safety principles. It is intended for researchers, chemists, and laboratory personnel engaged in its use.
Foundational Safety Profile and Hazard Identification
Understanding the intrinsic hazards of a chemical is the cornerstone of any effective safety protocol. This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity upon exposure through multiple routes and significant irritation to the skin, eyes, and respiratory system.[1]
The causality behind these classifications stems from its chemical structure. The trifluoromethyl group enhances the molecule's electrophilicity and lipophilicity, potentially increasing its ability to interact with biological macromolecules, while the chlorinated pyridine core presents known toxicological concerns common to halogenated heterocycles.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin or if inhaled. | H302+H312+H332 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | Warning |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 | Warning |
Source: PubChem CID 2736626[1]
These classifications mandate that the compound must be handled with stringent precautions to prevent any direct contact or aerosol generation.
The Hierarchy of Controls: A Proactive Safety Paradigm
A robust safety plan relies on the "Hierarchy of Controls," a system that prioritizes the most effective risk mitigation strategies. This approach moves beyond simple reliance on Personal Protective Equipment (PPE) to create a multi-layered, self-validating safety system.
Caption: The Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the chemical hazard. Their implementation is non-negotiable when working with this compound.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is the primary control to mitigate the risk of respiratory irritation and inhalation toxicity.[2]
-
Ventilation: The laboratory should be equipped with general exhaust ventilation to prevent the accumulation of vapors in the ambient air.[3]
-
Emergency Stations: A fully functional and regularly tested safety shower and eyewash station must be readily accessible within a 10-second travel distance from the workstation.[4]
Administrative Controls: Standardizing Safe Practices
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): A detailed, site-specific SOP for handling this compound must be written and approved. This document should cover all aspects from receipt to disposal.
-
Training: All personnel must receive documented training on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures before being authorized to handle it.
-
Restricted Use: Access to the compound and the areas where it is handled should be restricted to trained and authorized personnel only.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[2] Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[2]
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above. The selection of PPE must be based on a thorough risk assessment of the planned procedure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye & Face | ANSI Z87.1-compliant safety goggles or a full-face shield.[2] | Protects against splashes and vapors causing serious eye irritation. A face shield is recommended when handling larger quantities (>50g) or when a significant splash risk exists. |
| Hand | Nitrile gloves (minimum 5 mil thickness). | Provides a barrier against skin contact, which can cause irritation and harmful systemic effects. Always inspect gloves before use and change them immediately if contamination is suspected. For prolonged tasks, consider double-gloving. |
| Body | Flame-resistant laboratory coat. | Protects against minor splashes and prevents contamination of personal clothing. |
| Respiratory | NIOSH/MSHA-approved air-purifying respirator with organic vapor filter cartridges (Type A, Brown).[2] | This is not a substitute for a fume hood. It should only be used for emergency situations (e.g., spill cleanup outside of a hood) or if engineering controls are known to be insufficient.[2] |
Step-by-Step Handling and Storage Protocols
Adherence to a strict, methodical workflow is critical for preventing accidental exposures.
Safe Handling Workflow
-
Pre-Handling Check: Before starting, confirm that the fume hood is operational, the eyewash/shower station is unobstructed, and all necessary PPE is available and in good condition.
-
Aliquotting and Transfer: Conduct all transfers within the fume hood. Use a spatula or powder funnel for solids to minimize dust generation.
-
Solution Preparation: Add the compound slowly to the solvent. Be aware of any potential exotherms, although none are specifically reported.
-
Post-Handling Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Personal Decontamination: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly.
Storage Requirements
Proper storage is essential for maintaining chemical stability and preventing accidental release.
-
Container: Keep the container tightly closed and clearly labeled.[2]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2] The area should be secured and locked.[2]
-
Incompatibilities: Segregate from strong oxidizing agents.[2]
Emergency Response Procedures
Immediate and correct action during an emergency can significantly reduce the severity of the outcome. All personnel must be trained on these protocols.
Caption: A decision workflow for responding to chemical emergencies.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear full PPE, including respiratory protection if outside a fume hood.[2]
-
Containment: For liquid spills, soak up with an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up to avoid creating dust.[2]
-
Cleanup: Place all contaminated materials into a suitable, labeled, and sealed container for hazardous waste disposal.[2]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[5]
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]
-
Specific Hazards: Thermal decomposition can produce highly toxic and irritating gases, including hydrogen chloride, hydrogen fluoride, carbon oxides, and nitrogen oxides.[5][7]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7]
Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This typically involves collection by a licensed professional waste disposal service. Do not dispose of down the drain.[7]
References
- 1. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. chemicalbook.com [chemicalbook.com]
Spectroscopic Characterization of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: A Technical Guide for Researchers
Introduction
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine, a substituted pyridine derivative with the CAS number 22123-14-4, is a compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its structural features, including a reactive chlorine atom, a methyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile building block for the synthesis of more complex molecules with potential biological activity.[1]
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Abstract
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic and steric properties, arising from the specific substitution pattern on the pyridine ring, dictate a versatile yet predictable reactivity profile. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing trifluoromethyl group, renders the C2-chloro substituent exceptionally labile towards nucleophilic aromatic substitution (SNAr). Concurrently, this chlorine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive analysis of the compound's reactivity, offering field-proven insights into its behavior in key synthetic transformations and presenting actionable protocols for its application.
Introduction: A Versatile Fluorinated Building Block
Fluorinated organic compounds have become indispensable in modern chemistry, with fluorine's unique properties enhancing metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[2][3][4] Trifluoromethylpyridine (TFMP) derivatives, in particular, are key structural motifs found in numerous active ingredients in both the pharmaceutical and agrochemical industries.[5][6][7]
This compound (IUPAC Name: 2-chloro-6-methyl-4-(trifluoromethyl)pyridine) is a strategic building block within this class.[1][8] Its structure combines three key features that define its chemical behavior:
-
An electron-deficient pyridine core , which is inherently more susceptible to nucleophilic attack than its benzene analogue.[9]
-
A C2-chloro substituent , a versatile leaving group for both substitution and cross-coupling reactions.
-
A strongly electron-withdrawing trifluoromethyl (-CF3) group at the C4 position, which further activates the ring for nucleophilic attack and modulates the molecule's overall electronic properties.[1]
This combination makes it an invaluable intermediate for synthesizing a wide array of more complex derivatives.[1] This guide will dissect the principal reaction pathways available to this molecule, providing the causal logic behind its reactivity.
Physicochemical and Spectroscopic Profile
A foundational understanding of a reagent's physical and spectroscopic properties is critical for its effective use in synthesis.
Physicochemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 22123-14-4 | [1][8] |
| Molecular Formula | C₇H₅ClF₃N | [1][8] |
| Molecular Weight | 195.57 g/mol | [1][8] |
| Appearance | Colorless liquid | [1] |
| Density | 1.43 g/mL at 25 °C | [1] |
| Boiling Point | 51-52 °C at 15 mmHg | [1] |
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic signature. While detailed spectral analysis is beyond the scope of this guide, key expected features include:
-
¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methyl group protons.
-
¹³C NMR: Resonances for the five distinct pyridine ring carbons, the methyl carbon, and a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.[9]
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group.
-
Mass Spectrometry: An observable molecular ion peak with a characteristic M+2 isotope pattern due to the presence of chlorine.[9]
Core Reactivity Analysis
The reactivity of this compound is dominated by the chemistry of its C2-chloro substituent. The pyridine nitrogen and the C4-trifluoromethyl group synergistically withdraw electron density from the ring, making the C2 and C6 positions highly electrophilic. This electronic arrangement is the primary driver for the two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. In this molecule, the C2 position is exceptionally activated towards nucleophilic attack.
Causality: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[10] For 2-chloropyridines, the negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10] The presence of the additional electron-withdrawing -CF3 group at C4 further stabilizes this intermediate, accelerating the reaction rate compared to less substituted chloropyridines.
This high reactivity allows for the displacement of the chloride with a wide range of nucleophiles:
-
O-Nucleophiles: Alkoxides (e.g., NaOMe, NaOEt) and phenoxides readily displace the chloride to form the corresponding ethers.
-
N-Nucleophiles: Ammonia, primary amines, and secondary amines react to yield 2-aminopyridine derivatives. This is a common strategy in the synthesis of bioactive compounds.
-
S-Nucleophiles: Thiolates (e.g., NaSMe) react efficiently to form 2-thiomethyl ethers.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond also serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, a pillar of modern C-C and C-N bond formation.[11]
Expertise Insight: While aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling, the electron-deficient nature of the pyridine ring in this substrate facilitates the initial oxidative addition step, which is often rate-limiting.[12] This enhanced reactivity makes it a viable substrate for several key transformations.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or their esters) provides access to a vast range of biaryl and hetero-biaryl structures.[13][14][15] This is arguably the most widely used cross-coupling reaction for this class of compounds.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines, providing an alternative to the classical SNAr pathway that often proceeds under milder conditions and with broader substrate scope.
-
Sonogashira Coupling: The coupling with terminal alkynes provides 2-alkynylpyridine derivatives, which are valuable intermediates in organic synthesis.
Caption: Key palladium-catalyzed cross-coupling pathways.
Synthetic Applications & Field-Proven Insights
The reactivity profile of this compound makes it a crucial intermediate in the synthesis of high-value molecules. It is frequently employed in the development of novel herbicides and insecticides, where the trifluoromethylpyridine scaffold is a known pharmacophore.[1] In medicinal chemistry, it serves as a starting point for kinase inhibitors and other targeted therapies.[2][5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol describes a representative Suzuki-Miyaura coupling reaction. This procedure is a self-validating system, incorporating standard practices for reaction setup, monitoring, and workup.
Objective: To synthesize 2-(4-methoxyphenyl)-4-methyl-6-(trifluoromethyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous toluene and degassed water to form a 10:1 mixture (e.g., 10 mL toluene and 1 mL water per 1 mmol of the limiting reagent).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). The disappearance of the starting chloride is the primary indicator of completion.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-4-methyl-6-(trifluoromethyl)pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its reactivity is governed by a highly activated C-Cl bond, susceptible to both nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. Understanding the electronic factors that drive these transformations allows researchers and drug development professionals to strategically incorporate this building block into complex molecular designs, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [repository.kaust.edu.sa]
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine: A Versatile Scaffold for Innovations in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various fluorinated moieties, the trifluoromethyl (-CF3) group is of particular significance. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2] When incorporated into a heterocyclic system like pyridine, these effects are amplified, creating a privileged scaffold for interacting with a wide range of biological targets.
This guide focuses on a specific, highly versatile building block: 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine . This compound uniquely combines the advantageous properties of the trifluoromethyl group with the reactivity of a chlorinated pyridine ring, making it a valuable intermediate in the synthesis of novel therapeutics.[3] Its strategic substitution pattern—a chloro group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position—offers multiple avenues for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs.
This document will provide a comprehensive overview of the synthesis, reactivity, and, most importantly, the potential applications of this compound in medicinal chemistry. We will delve into specific examples of its use in the development of bioactive molecules and provide detailed experimental insights to guide researchers in leveraging this powerful chemical tool.
Synthesis and Reactivity: A Chemist's Perspective
The synthetic accessibility of this compound is a key factor in its widespread use. While various methods have been reported, a common approach involves the construction of the pyridine ring from trifluoromethyl-containing building blocks, followed by chlorination.[2][4] Alternative routes may involve the direct introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring.[2][4]
The reactivity of this scaffold is largely dictated by the interplay of its substituents. The electron-withdrawing trifluoromethyl group significantly influences the electron density of the pyridine ring, making the chloro-substituent at the 2-position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which are crucial for modulating biological activity and improving physicochemical properties.
Furthermore, the chloro-substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These powerful reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.
Key Reactive Sites and Their Synthetic Utility
Caption: Reactivity map of this compound.
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable scaffold for the development of a wide range of therapeutic agents. Its derivatives have shown promise in various disease areas, including oncology, infectious diseases, and inflammation.
Kinase Inhibitors in Oncology
Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The this compound core can be elaborated to create potent and selective kinase inhibitors. The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the methyl group can be used to fine-tune selectivity.
Experimental Workflow: Synthesis of a Generic Kinase Inhibitor
Caption: General synthetic route to kinase inhibitors.
Protocol: Suzuki Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water) is added the desired boronic acid or ester (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired aryl-substituted pyridine intermediate.
Modulators of Ion Channels and GPCRs
The trifluoromethylpyridine motif has also been explored in the context of ion channel and G-protein coupled receptor (GPCR) modulators. The lipophilic nature of the trifluoromethyl group can facilitate membrane permeability, a critical factor for drugs targeting these membrane-bound proteins. The ability to introduce diverse substituents through nucleophilic substitution and cross-coupling reactions allows for the optimization of potency and selectivity.
Antibacterial and Antiviral Agents
The pyridine nucleus is present in numerous natural and synthetic compounds with antimicrobial and antiviral activities.[5] The incorporation of a trifluoromethyl group can enhance the antimicrobial properties of pyridine derivatives.[1] For instance, the increased lipophilicity can improve penetration through bacterial cell walls or viral envelopes.[1]
Data Summary: Hypothetical Biological Activity
| Compound ID | Modification at C2 | Target | IC50 (nM) |
| REF-001 | -Cl (starting material) | - | >10,000 |
| CMPD-A | -NH-Aryl | Kinase A | 50 |
| CMPD-B | -O-Aryl | GPCR B | 120 |
| CMPD-C | -S-Heterocycle | Bacterial Enzyme C | 250 |
Agrochemicals
Beyond pharmaceuticals, trifluoromethylpyridine derivatives have found significant applications in the agrochemical industry as herbicides, insecticides, and fungicides.[2][3][4][6] The principles of medicinal chemistry, such as optimizing target engagement and metabolic stability, are directly transferable to the design of new crop protection agents.
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in medicinal chemistry and related fields. Its unique combination of a reactive chloro-substituent, a modifiable methyl group, and the advantageous properties of the trifluoromethyl group provides a rich platform for the design and synthesis of novel bioactive molecules. As our understanding of disease biology continues to grow, so too will the opportunities to leverage this powerful scaffold to create the next generation of therapeutics and other valuable chemical entities. The continued development of novel synthetic methodologies will further expand the accessibility and utility of this important intermediate, paving the way for future discoveries.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
discovery and history of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Discovery, Synthesis, and Application of Chloro-Methyl-Trifluoromethyl-Pyridines
A Foreword for the Modern Researcher
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical design. Among the privileged scaffolds that have emerged from this revolution, the trifluoromethylpyridine (TFMP) moiety stands out for its profound impact on molecular properties. This guide delves into the history, synthesis, and application of a specific, highly versatile subclass: the chloro-methyl-trifluoromethyl-pyridines, with a focus on the principles governing the chemistry of isomers like 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causal reasoning behind the synthetic strategies and the structure-activity relationships that make these compounds indispensable tools for the contemporary chemist.
The Genesis of a Privileged Scaffold: A Historical Perspective
The journey of trifluoromethylpyridines is intrinsically linked to the broader evolution of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was a landmark achievement by Swarts in 1898, who converted benzotrichloride to benzotrifluoride.[1] However, it was not until 1947 that this transformative chemistry was applied to the pyridine ring, marking the birth of the trifluoromethylpyridine (TFMP) class of compounds.[1]
Early work primarily focused on 3- and 5-trifluoromethyl-substituted pyridines.[1][2] The landscape began to shift significantly after 1990, with a surge in research and development of other substitution patterns, including the 6-trifluoromethyl and 4-trifluoromethyl isomers.[1][2] This diversification was driven by the realization that altering the position of the potent trifluoromethyl group could fine-tune the electronic and steric properties of the pyridine ring, unlocking novel biological activities. The chloro-methyl-trifluoromethyl-pyridines emerged during this period as highly valuable, trifunctional building blocks, offering multiple reaction sites for constructing complex molecular architectures.
Synthesis: From Picoline to Privileged Intermediate
The industrial and laboratory-scale synthesis of trifluoromethylpyridines generally follows one of three major pathways.[2][3] The choice of method is dictated by factors such as raw material cost, desired substitution pattern, and scalability.
The Trichloromethyl Precursor Route: A Workhorse Method
This is the most established and widely used industrial method. It involves the free-radical chlorination of a picoline (methylpyridine) to form a (trichloromethyl)pyridine, followed by a halogen exchange (HALEX) reaction to replace the chlorine atoms with fluorine.
Core Logic: This two-stage process leverages the relative ease of chlorinating the methyl group compared to the pyridine ring and the thermodynamic favorability of the subsequent fluorine exchange.
Typical Protocol: Synthesis of 2-Chloro-6-(trichloromethyl)pyridine
-
Chlorination: 2-Chloro-6-methylpyridine is dissolved in a solvent like carbon tetrachloride. A free-radical initiator (e.g., benzoyl peroxide) is added. The mixture is heated to reflux (around 80°C) while chlorine gas is introduced. The reaction is irradiated with UV light to facilitate the formation of chlorine radicals.[4]
-
Monitoring: The reaction is monitored by Gas Chromatography (GC) until the desired conversion to 2-chloro-6-(trichloromethyl)pyridine is achieved (typically >90%).[4]
-
Fluorination: The resulting 2-chloro-6-(trichloromethyl)pyridine is then subjected to fluorination. This is often carried out using anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures, sometimes with a metal halide catalyst.[5][6] The harsh conditions are necessary to drive the exchange of all three chlorine atoms for fluorine.
Ring Construction via Cyclocondensation
An alternative strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[3]
Core Logic: This "bottom-up" approach offers greater control over the final substitution pattern and avoids the harsh conditions of direct chlorination and fluorination of the pyridine ring. It is particularly useful for accessing isomers that are difficult to obtain via the picoline route.
Example Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
A recent patent discloses a method starting from vinyl n-butyl ether.[7]
-
Initial Synthesis: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine to synthesize 4-butoxy-1,1,1-trifluoro-3-buten-2-one.[7]
-
Intermediate Formation: This ketone is then reacted with trimethylphosphonoacetate to yield an intermediate ester.[7]
-
Cyclization: The ester undergoes a condensation reaction with an ammonia source (e.g., ammonium acetate in formamide) at high temperature (e.g., 160°C) to form the 2-hydroxypyridine ring.[7]
-
Chlorination: The final step is the conversion of the 2-hydroxy-4-(trifluoromethyl)pyridine to the target 2-chloro-4-(trifluoromethyl)pyridine using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[7]
Visualization of a Key Synthetic Pathway
The following diagram illustrates the common industrial pathway from a substituted picoline to the final chloro-trifluoromethyl-pyridine product.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 7. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
A Senior Scientist's Guide to 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine: A Cornerstone Building Block for Modern Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound that has emerged as a critical building block in contemporary organic synthesis. We will explore its fundamental physicochemical properties, delve into the mechanistic rationale behind its core reactivity, and present detailed protocols for its application in key synthetic transformations. The strategic incorporation of a reactive chlorine atom at the 2-position, an electron-withdrawing trifluoromethyl group at the 6-position, and a methyl group at the 4-position creates a versatile scaffold. This unique substitution pattern makes it an invaluable intermediate for constructing complex molecular architectures, particularly within the agrochemical and pharmaceutical industries. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Value of Trifluoromethylpyridines
The pyridine ring is a ubiquitous scaffold in bioactive molecules, prized for its metabolic stability and ability to engage in hydrogen bonding. When functionalized with a trifluoromethyl (CF3) group, the resulting molecule often exhibits enhanced lipophilicity, improved metabolic stability, and altered electronic properties, which can significantly boost biological efficacy.[1][2][3] Trifluoromethylpyridines (TFMPs) have thus become a cornerstone in the design of modern agrochemicals and pharmaceuticals.[1][4][5]
This compound stands out as a particularly strategic building block.[6] Its utility is derived from three distinct functional handles:
-
The 2-Chloro Substituent: This position is highly activated towards both nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions. The ring nitrogen acts as an electron sink, stabilizing the intermediates formed during these transformations.[7][8]
-
The 6-Trifluoromethyl Group: This potent electron-withdrawing group further activates the 2-position, enhancing its reactivity. It also serves as a critical modulator of the final product's physicochemical and biological properties.[1][6]
-
The 4-Methyl Group: While less reactive, this group offers a potential site for later-stage functionalization and influences the overall steric and electronic profile of the molecule.
This guide will dissect the chemistry of this versatile building block, providing both the theoretical foundation and practical methodologies for its effective use.
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 22123-14-4 | [9][10] |
| Molecular Formula | C7H5ClF3N | [10][11] |
| Molecular Weight | 195.57 g/mol | [10][11] |
| Appearance | Solid | [12] |
| Melting Point | 32 - 36 °C | [13] |
| Boiling Point | 60 - 62 °C at 117 hPa | [13] |
| InChI Key | SXLBWNSGCIEART-UHFFFAOYSA-N | [10][12] |
Safety and Handling:
This compound is considered hazardous and must be handled with appropriate precautions in a well-ventilated fume hood.[9] Key hazard statements include:
-
Causes skin and serious eye irritation.[10]
-
May cause respiratory irritation.[10]
-
Harmful if swallowed, in contact with skin, or if inhaled.[10]
Always wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9] Consult the full Safety Data Sheet (SDS) before use.[9][11][13]
Core Reactivity and Mechanistic Rationale
The synthetic power of this building block stems from the predictable and high-yielding reactivity of the C2-chloro substituent. This reactivity is dominated by two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNA_r)
The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[8] This reactivity is analogous to the chemistry of acid chlorides, where a nucleophile adds to a π-system, followed by the elimination of a leaving group.[14] In this compound, this effect is amplified by the strong electron-withdrawing nature of the CF3 group.
Causality: The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[15] The stability of this intermediate is the key to the reaction's feasibility. The pyridine nitrogen and the para-CF3 group effectively stabilize the negative charge through resonance and induction, lowering the activation energy for the reaction compared to a corresponding chlorobenzene derivative.[7][8]
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has revolutionized C-C and C-N bond formation. The C-Cl bond in this compound is an excellent electrophilic partner for two of the most powerful cross-coupling reactions.
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl or vinyl-aryl linkages.[16][17] It involves the palladium-catalyzed reaction between an organoboron species (like a boronic acid or ester) and an organic halide.[16] This reaction is fundamental to the synthesis of many arylpicolinate herbicides, where a substituted phenyl ring is coupled to the pyridine core.[18][19]
Causality: The reaction proceeds through a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. This is followed by transmetalation with the activated boronic acid (in the presence of a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy 2-Chloro-6-(trifluoromethoxy)pyridine | 1221171-70-5 [smolecule.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. capotchem.com [capotchem.com]
- 12. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine AldrichCPR 22123-14-4 [sigmaaldrich.com]
- 13. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 14. youtube.com [youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. youtube.com [youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine from picoline derivatives
An Application Note for the Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Abstract
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of this compound, a key heterocyclic building block. Trifluoromethylpyridine (TFMP) moieties are integral to a wide range of modern agrochemicals and pharmaceuticals due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] This guide explores the most effective and practical synthetic methodologies starting from common picoline derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, step-by-step laboratory protocols, and present a comparative analysis of the primary synthetic routes.
Introduction and Strategic Overview
The pyridine scaffold substituted with a trifluoromethyl group is a privileged structure in medicinal and agricultural chemistry.[2][3] The target molecule, this compound, serves as a versatile intermediate, allowing for further functionalization, typically through nucleophilic aromatic substitution at the C2 position.
The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: the controlled, regioselective introduction of three distinct substituents onto the pyridine ring. The primary strategies revolve around two core transformations: the installation of the trifluoromethyl group and the introduction of the chlorine atom. The choice of strategy depends on the availability of starting materials, scalability, and tolerance for hazardous reagents.
This guide will focus on two principal, laboratory-proven pathways:
-
Route A: Diazotization and Sandmeyer Reaction of a pre-functionalized aminopicoline. This is a classic and reliable method for converting an amino group to a chloro group.
-
Route B: Chlorination of a Hydroxypyridine (Pyridone) . This approach leverages the reactivity of the pyridone tautomer with potent chlorinating agents.
A third, industrially significant route involving high-temperature halogen exchange will also be discussed for completeness.
Synthetic Pathway 1: Diazotization and Sandmeyer Reaction
This is arguably the most versatile laboratory-scale method for the synthesis of 2-chloropyridines from their 2-amino precursors. The strategy relies on the in-situ formation of a diazonium salt, which is then catalytically converted to the desired chloride via a copper(I)-mediated Sandmeyer reaction.[4][5]
Causality and Mechanistic Insight: The transformation proceeds in two distinct stages within a single pot. First, the primary aromatic amine is treated with nitrous acid (generated from sodium nitrite and a strong mineral acid) at low temperatures to form a diazonium salt.[6] The low temperature (0–5 °C) is critical to prevent the premature decomposition of the thermally unstable diazonium intermediate.
Following its formation, the diazonium salt undergoes a copper(I)-catalyzed Sandmeyer reaction. This is a radical-nucleophilic aromatic substitution (SRNAr).[7] The Cu(I) catalyst initiates the reaction by a single-electron transfer to the diazonium species, which liberates dinitrogen gas—a highly favorable thermodynamic driving force—and generates an aryl radical.[7][8] This radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product and regenerating the Cu(I) catalyst.[8] This catalytic cycle makes the Sandmeyer reaction highly efficient for introducing halogens.[4][7]
Workflow: Sandmeyer Synthesis Route
Caption: Workflow for the Sandmeyer synthesis of the target compound.
Protocol 2.1: Synthesis via Sandmeyer Reaction
Starting Material: 2-Amino-4-methyl-6-(trifluoromethyl)pyridine
Reagents & Equipment:
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
2-Amino-4-methyl-6-(trifluoromethyl)pyridine
-
Ice, Water, Diethyl Ether (or other suitable organic solvent)
-
Standard laboratory glassware, magnetic stirrer, dropping funnel, and a reaction vessel jacketed for cooling.
Procedure:
-
Catalyst Preparation: In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of CuCl (1.2 equivalents) in concentrated HCl (approx. 5 mL per gram of starting amine). Cool this mixture to 0 °C in an ice-salt bath.
-
Diazotization: In a separate beaker, suspend 2-Amino-4-methyl-6-(trifluoromethyl)pyridine (1.0 equivalent) in a mixture of water and concentrated HCl. Cool the slurry to 0 °C. Prepare a solution of NaNO₂ (1.1 equivalents) in cold water. Add the NaNO₂ solution dropwise to the amine slurry while maintaining the temperature strictly between 0 and 5 °C. Stir for an additional 20 minutes at this temperature.
-
Sandmeyer Reaction: Add the freshly prepared, cold diazonium salt solution dropwise to the vigorously stirred CuCl/HCl mixture from Step 1. The rate of addition should be controlled to keep the internal temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.
-
Work-up & Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3x volumes). Combine the organic extracts, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.
Synthetic Pathway 2: Chlorination of 2-Hydroxypyridine
This pathway utilizes 2-Hydroxy-4-methyl-6-(trifluoromethyl)pyridine as the starting material. This compound exists in tautomeric equilibrium with its pyridone form. The conversion of the hydroxyl/carbonyl group to a chloride is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9]
Causality and Mechanistic Insight: The C2 position of a 2-hydroxypyridine is electron-rich, and the C-O bond has considerable double-bond character due to the pyridone tautomer. A simple SN2-type reaction is not feasible. Therefore, a highly electrophilic reagent is required to activate the oxygen atom, converting it into a good leaving group. Phosphorus oxychloride (POCl₃) is ideal for this. The pyridine nitrogen or the exocyclic oxygen attacks the phosphorus atom, initiating a sequence that ultimately forms a chlorophosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and formation of the 2-chloropyridine product.
Workflow: Hydroxypyridine Chlorination Route
Caption: Workflow for the chlorination of a hydroxypyridine intermediate.
Protocol 3.1: Synthesis via POCl₃ Chlorination
Starting Material: 2-Hydroxy-4-methyl-6-(trifluoromethyl)pyridine
Reagents & Equipment:
-
Phosphorus Oxychloride (POCl₃)
-
2-Hydroxy-4-methyl-6-(trifluoromethyl)pyridine
-
Ice, Water, Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Round-bottom flask with a reflux condenser and calcium chloride drying tube.
!!! SAFETY NOTE !!!: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add 2-Hydroxy-4-methyl-6-(trifluoromethyl)pyridine (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, which can also serve as the solvent, typically 5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[9]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTIOUSLY AND SLOWLY , pour the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic process that will generate HCl fumes. Perform this step in the back of the fume hood.
-
Neutralization & Extraction: Once the quench is complete, carefully neutralize the acidic aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate or by the slow addition of solid sodium carbonate. Extract the aqueous layer with dichloromethane (3x volumes).
-
Work-up & Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product should be purified by vacuum distillation or column chromatography to afford the pure this compound.
Alternative Industrial Pathway: Halogen Exchange
For large-scale industrial production, a common route starts with a more accessible picoline, such as 4-picoline.[3][10] This method involves a multi-step process:
-
Ring Chlorination: Introduction of a chlorine atom at the 2-position.
-
Side-Chain Chlorination: The methyl group at the 4-position is exhaustively chlorinated using chlorine gas under UV irradiation to form a trichloromethyl (-CCl₃) group.[3][11]
-
Halogen Exchange (Halex): The trichloromethyl group is converted to the trifluoromethyl (-CF₃) group via a reaction with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF) at high temperatures and pressures.[3][10]
While this route is economical at scale, it involves highly hazardous materials (Cl₂, HF) and specialized high-pressure equipment, making it unsuitable for standard research laboratories.[10]
Comparative Summary of Synthetic Routes
| Feature | Route 1: Sandmeyer Reaction | Route 2: POCl₃ Chlorination | Route 3: Industrial Halex |
| Starting Material | 2-Amino-4-methyl-6-(trifluoromethyl)pyridine | 2-Hydroxy-4-methyl-6-(trifluoromethyl)pyridine | 2-Chloro-4-methylpyridine |
| Key Reagents | NaNO₂, HCl, CuCl | POCl₃ (or SOCl₂) | Cl₂, UV light, Anhydrous HF |
| Reaction Conditions | Mild (0-60 °C) | Moderate (Reflux, ~110 °C) | Harsh (High Temp. & Pressure) |
| Advantages | • High yields• Reliable and well-established• Tolerates various functional groups | • Often high-yielding• Uses readily available chlorinating agents | • Most economical for large scale• Inexpensive starting material |
| Disadvantages | • Diazonium intermediate is unstable• Requires careful temperature control | • POCl₃ is highly hazardous• Quenching step is very exothermic | • Requires specialized equipment• Use of extremely hazardous gases |
Conclusion
The synthesis of this compound can be effectively achieved in a research setting via two primary methods. The Sandmeyer reaction of the corresponding 2-amino-picoline offers a mild and versatile route, provided the starting amine is accessible. Alternatively, the chlorination of the 2-hydroxy-picoline analogue with phosphorus oxychloride is a robust and high-yielding method, though it necessitates stringent safety protocols due to the hazardous nature of the reagent. The choice between these methods will ultimately be guided by starting material availability, laboratory capabilities, and safety considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
The 2-amino-4-methyl-6-(trifluoromethyl)pyridine moiety is a critical pharmacophore found in a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics. Its synthesis, however, can be challenging. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a direct route to this valuable scaffold from readily available 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine.[1][2] This reaction's significance lies in its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods for C-N bond formation.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination with this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into overcoming common challenges associated with this specific class of heteroaromatic substrate.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The reaction initiates with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, forming a Pd(II) species.[5][6] For less reactive aryl chlorides like our substrate, this step is often rate-limiting.[7] Subsequently, the amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3]
Key Reaction Components: A Guide to Selection
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of each reaction component.
| Component | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ. Pre-catalysts like G3 or G4 palladacycles can also be highly effective, especially for challenging substrates.[7] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential.[4] They stabilize the palladium catalyst, promote the challenging oxidative addition of the C-Cl bond, and facilitate reductive elimination.[4][8] The steric hindrance also helps prevent catalyst poisoning by the pyridine nitrogen.[9] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required.[10] Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups.[11] In such cases, weaker inorganic bases like potassium phosphate or cesium carbonate are good alternatives, though they may require higher temperatures or longer reaction times.[7][11] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, deoxygenated solvents are crucial as organometallic catalysts are sensitive to air and moisture.[9][11] Toluene and dioxane are commonly used due to their ability to dissolve the reactants and their relatively high boiling points, which allow for necessary heating.[11] |
| Amine | Primary & Secondary Amines | The reaction is broadly applicable to a wide range of primary and secondary amines.[1] The stoichiometry of the amine is important; a slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion. |
Experimental Protocol: Amination with a Model Amine (e.g., Morpholine)
This protocol provides a general procedure for the amination of this compound with morpholine. This should be adapted and optimized for other amines.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).
-
Reagent Addition: In the same flask, add the sodium tert-butoxide.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Reactant Addition: Under a positive pressure of the inert gas, add anhydrous toluene, followed by this compound and then morpholine via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(morpholino)-4-methyl-6-(trifluoromethyl)pyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. C-Cl bond is difficult to activate.[7] | 1. Use a more active pre-catalyst. 2. Ensure all glassware is dry and the reaction is under a positive pressure of inert gas. 3. Increase reaction temperature and/or catalyst loading (up to 5 mol%).[7] |
| Hydrodehalogenation (Side Product) | 1. Presence of trace water. 2. Slow reductive elimination. | 1. Use scrupulously dried reagents and solvents. 2. A different ligand might favor reductive elimination over competing pathways. |
| Catalyst Poisoning | The nitrogen of the pyridine substrate is coordinating to the palladium center.[9] | Use a more sterically hindered ligand (e.g., XPhos, RuPhos) to shield the palladium center.[9] |
| Poor Regioselectivity (for di- or poly-halogenated substrates) | Similar reactivity of different halogenated positions. | Reaction conditions (temperature, ligand, base) can sometimes be tuned to favor one site over another. For dichloropyridines, the 2-position is often more reactive.[12] |
Conclusion
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing an invaluable tool for the construction of C-N bonds. While the amination of electron-deficient, heteroaromatic chlorides such as this compound presents unique challenges, a thorough understanding of the reaction mechanism and careful selection of the catalyst system and reaction conditions can lead to high yields of the desired aminopyridine products. The protocols and insights provided herein are intended to serve as a robust starting point for researchers in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and process development professionals on the effective utilization of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine in the synthesis of advanced agrochemicals. This versatile fluorinated building block is a critical intermediate in the production of numerous high-value herbicides and pesticides.[1][2] These notes elucidate the chemical reactivity of this pyridine derivative, offering detailed, field-proven protocols for key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, safety considerations, and data interpretation are emphasized to ensure reproducible and scalable outcomes.
Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety
The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern agrochemical design.[3] The unique physicochemical properties imparted by the -CF₃ group—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can significantly improve the efficacy, bioavailability, and pest-resistance profile of active ingredients.[2][3] this compound has emerged as a pivotal intermediate due to its trifluoromethyl group, which enhances its reactivity and stability in various applications.[1] This guide focuses on the practical application of this key intermediate, providing actionable protocols for its conversion into advanced agrochemical precursors.
Physicochemical Properties and Safety Data
A thorough understanding of the substrate's properties and hazards is paramount for safe and effective experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 22123-14-4 | [4][5] |
| Molecular Formula | C₇H₅ClF₃N | [5] |
| Molecular Weight | 195.57 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 32 - 36 °C | [6] |
| Boiling Point | 60 - 62 °C at 117 hPa | [6] |
| log Pow | 2.396 | [6] |
Safety Profile:
This compound is classified as hazardous.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[4][6]
Core Synthetic Applications & Protocols
The reactivity of this compound is dominated by the lability of the chlorine atom at the 2-position. This position is activated towards nucleophilic attack by the electron-withdrawing effects of both the pyridine nitrogen and the C6-trifluoromethyl group. This activation is the cornerstone of its utility in synthesizing aryloxyphenoxypropionate herbicides.
Application I: Nucleophilic Aromatic Substitution (SNAr) in Herbicide Synthesis
The SNAr reaction is the most common transformation for this intermediate, forming the core of several commercial herbicides like those in the "fop" family (e.g., fluazifop, haloxyfop).[8][9][10] The reaction involves the displacement of the C2-chloro group by an oxygen nucleophile, typically a substituted phenoxide.
Workflow for SNAr Reaction
Caption: General workflow for SNAr reactions.
Protocol 1: Synthesis of a Key Herbicide Precursor via SNAr
This protocol details the synthesis of 2-((4-hydroxyphenoxy)methyl)-4-methyl-6-(trifluoromethyl)pyridine, a precursor analogous to intermediates used in the synthesis of Haloxyfop.[11][12]
-
Materials:
-
This compound (1.0 eq)
-
Hydroquinone (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Reactant Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add hydroquinone (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration relative to the limiting reagent).
-
Phenoxide Formation: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. The formation of the potassium phenoxide is crucial for the subsequent nucleophilic attack.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture. A slight exotherm may be observed.
-
Reaction: Heat the mixture to 100-110 °C and maintain for 4-6 hours. The higher temperature is necessary to overcome the activation energy of the SNAr reaction.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure product.
-
-
Causality and Insights:
-
Choice of Base: Anhydrous K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like NaH could be used but require more stringent anhydrous conditions.[12]
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO are ideal as they effectively solvate the potassium phenoxide, enhancing its nucleophilicity, and are stable at the required reaction temperatures.[11]
-
Regioselectivity: The reaction proceeds with high regioselectivity at the C2 position due to the strong electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[14][15]
-
Application II: Palladium-Catalyzed Cross-Coupling Reactions
While less common than SNAr for this specific substrate, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) represent a powerful strategy for C-C bond formation.[16][17] These reactions allow for the introduction of aryl, vinyl, or alkynyl groups at the 2-position, enabling the synthesis of novel agrochemical scaffolds. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. Fluazifop - Wikipedia [en.wikipedia.org]
- 11. CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents [patents.google.com]
- 12. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine: A Guide to Method Selection and Implementation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed analytical methodologies for the precise quantification of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. The purity and concentration of this intermediate are critical parameters that can significantly influence reaction yields, impurity profiles, and the efficacy of the final active ingredient. We present two robust and validated analytical methods: a high-specificity Gas Chromatography-Mass Spectrometry (GC-MS) protocol and a versatile High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol. This document is designed to provide researchers and quality control analysts with the necessary tools to implement these methods, explaining the scientific rationale behind instrumental parameters and procedural steps to ensure data integrity and reproducibility in accordance with industry standards.
Introduction and Analytical Strategy
This compound is a substituted pyridine derivative whose structural features—a chlorinated aromatic ring and a trifluoromethyl group—make it a valuable intermediate in organic synthesis. The accurate determination of its concentration and purity is paramount for ensuring the quality of downstream products and for process optimization. Impurities or deviations in concentration can lead to significant issues in multi-step syntheses, making robust analytical control essential.
The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a semi-volatile and thermally stable molecule like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for achieving high sensitivity and specificity. GC provides excellent separation of volatile compounds, while MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns, making it ideal for complex matrices or trace-level impurity analysis.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique offers great versatility and is a cornerstone of pharmaceutical analysis. It separates compounds based on their polarity. Given that the pyridine ring is a chromophore, Ultraviolet (UV) detection provides a simple, robust, and cost-effective means of quantification. This method is particularly advantageous when dealing with less volatile impurities or when analyzing reaction mixtures without derivatization.
Both methods, when properly developed and validated, can provide accurate and reliable data. The validation of these procedures must be performed according to the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2), to ensure the methods are fit for their intended purpose.[1][2][3]
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method leverages the volatility of the analyte for separation and the specificity of mass spectrometry for detection and quantification. It is particularly effective for purity assays and identifying volatile organic impurities.
Rationale for Experimental Choices
-
Injector and Column: A split/splitless injector is used to handle a wide range of concentrations. A non-polar capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase, is selected for its ability to separate compounds primarily based on their boiling points, which is ideal for this type of semi-volatile analyte.
-
Carrier Gas: Helium is chosen as the carrier gas for its inertness and optimal efficiency.[4]
-
Oven Temperature Program: A temperature gradient is employed to ensure sharp peaks for the analyte while allowing for the elution of both more and less volatile impurities that may be present in the sample.
-
Mass Spectrometer: The MS is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis. SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, thereby reducing background noise. For initial identification, a full scan mode would be used to obtain the complete mass spectrum.
Experimental Protocol: GC-MS
Sample and Standard Preparation:
-
Solvent Selection: Use HPLC-grade or equivalent methanol as the diluent.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with methanol.
-
Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in methanol to achieve a final concentration within the calibration range. For example, dissolve 25 mg of the sample in 25 mL of methanol and dilute further as needed.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Scan (m/z 40-350 for identification), SIM for quantification |
| SIM Ions | Monitor characteristic ions (e.g., molecular ion and major fragments) |
Data Analysis:
-
Inject the series of working standard solutions to establish a calibration curve by plotting the peak area against concentration.
-
Perform a linear regression on the calibration curve. The coefficient of determination (R²) should be ≥ 0.998.
-
Inject the sample solution(s).
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of the analyte.
Method 2: Quantification by HPLC-UV
This reverse-phase HPLC method is a robust and widely accessible technique for routine quality control and analysis of reaction mixtures.
Rationale for Experimental Choices
-
Stationary Phase: A C18 silica-based column is the workhorse of reverse-phase chromatography. It effectively retains and separates moderately polar organic compounds like the target analyte based on their hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water provides a robust separation. Acetonitrile is a common organic modifier with good UV transparency. A small amount of formic acid is added to the aqueous phase to control the pH and ensure good peak shape by suppressing the ionization of any residual silanols on the column and protonating the pyridine nitrogen, leading to consistent retention.
-
Detector: A UV detector is set at a wavelength near the absorbance maximum of the pyridine ring system to ensure high sensitivity. A photodiode array (PDA) detector can be used during method development to determine the optimal wavelength and check for peak purity.
Experimental Protocol: HPLC-UV
Sample and Standard Preparation:
-
Diluent: Use a 50:50 (v/v) mixture of acetonitrile and water.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by serially diluting the stock standard solution with the diluent.
-
Sample Solution: Prepare the sample in the diluent to achieve a final concentration within the calibration range, similar to the GC-MS procedure. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.[4]
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV Detector |
| Column | Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min: 30-90% B; 10-12 min: 90% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
Data Analysis:
-
Inject the calibration standards and construct a calibration curve of peak area versus concentration.
-
Confirm the linearity of the response (R² ≥ 0.998).
-
Inject the filtered sample solution(s).
-
Quantify the analyte in the sample using the linear regression equation derived from the calibration standards.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of the analyte.
Method Validation According to ICH Q2(R2) Guidelines
For use in regulated environments, such as drug development and manufacturing, any quantitative analytical method must be validated to demonstrate its reliability, reproducibility, and accuracy for its intended purpose.[1][2][5] The core validation parameters are summarized below.
Table 1: Summary of Analytical Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants. | Peak purity analysis (for HPLC-PDA); analysis of spiked placebo; resolution > 2 from nearest eluting peak. |
| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response over a defined range. | Coefficient of determination (R²) ≥ 0.998. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of spiked samples typically within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD at this level should meet precision requirements. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters (e.g., peak asymmetry, theoretical plates) remain within defined limits. |
Validation Logic Diagram
Caption: Core parameters for analytical method validation.
Conclusion
This application note details two effective and reliable methods—GC-MS and HPLC-UV—for the quantitative analysis of this compound. The GC-MS method offers superior specificity and is ideal for impurity identification, while the HPLC-UV method provides robust, high-throughput analysis suitable for routine quality control. The choice between these methods should be based on the specific application, available instrumentation, and the required level of sensitivity and selectivity. For regulatory submissions, a comprehensive validation as outlined by ICH guidelines is mandatory to ensure the integrity and reliability of the generated data.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. tasianinch.com [tasianinch.com]
Application Notes & Protocols for the Large-Scale Production of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine motif is of significant interest due to its ability to enhance lipophilicity, metabolic stability, and biological activity in target molecules.[1] This guide moves beyond theoretical chemistry to detail field-proven, scalable production methodologies. We will elucidate the prevailing industrial synthesis strategy, provide step-by-step protocols for each critical stage, and emphasize the process controls and safety measures necessary for successful and safe large-scale manufacturing.
Introduction and Strategic Overview
This compound is a highly functionalized heterocyclic building block. Its value lies in the precise arrangement of its substituents: the chloro group at the 2-position provides a reactive site for nucleophilic substitution, the trifluoromethyl group at the 6-position imparts unique electronic properties and enhances bioavailability, and the methyl group at the 4-position allows for further derivatization or steric control.
For industrial-scale production, two primary strategies exist for synthesizing trifluoromethylpyridines:
-
Pyridine Ring Construction: Building the pyridine ring from acyclic, trifluoromethyl-containing precursors. While offering novel pathways, this can be complex and costly for this specific substitution pattern.[1][2][3]
-
Picoline Functionalization: Starting with a readily available, substituted picoline (methylpyridine) and introducing the required functional groups through sequential reactions. This is the most established and economically viable route for large-scale production.[2][3]
This guide will focus exclusively on the Picoline Functionalization strategy, which involves a robust, multi-step process optimized for scale. The general workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
The Strategic Application of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine in Modern Pharmaceutical Manufacturing
Introduction: A Keystone Intermediate in Drug Discovery
In the landscape of modern pharmaceutical synthesis, the strategic incorporation of fluorinated moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1][2][3] Within the arsenal of fluorinated building blocks, 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine has emerged as a versatile and highly valuable intermediate. Its unique substitution pattern—a reactive chlorine atom for coupling reactions, a stabilizing methyl group, and the influential trifluoromethyl group—positions it as a key component in the synthesis of a variety of advanced pharmaceutical agents.
This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical manufacturing. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its application, and present a framework for its effective integration into drug development workflows.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 22123-14-4 | |
| Molecular Formula | C₇H₅ClF₃N | |
| Molecular Weight | 195.57 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 146-147 °C | |
| Density | 1.411 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4490 |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Core Applications in Pharmaceutical Synthesis: A Mechanistic Perspective
The synthetic utility of this compound is primarily centered around two key reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the chlorine atom at the 2-position, making it an excellent leaving group for these transformations.[4]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The activated 2-chloro position readily undergoes substitution with a variety of nucleophiles, most notably amines, to form highly functionalized pyridine derivatives. This reaction is a cornerstone for the synthesis of numerous kinase inhibitors and other targeted therapies where a substituted aminopyridine scaffold is a key pharmacophore.[5]
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Aniline Derivative
This protocol outlines a general method for the reaction of this compound with a substituted aniline, a common step in the synthesis of various pharmaceutical intermediates.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and the substituted aniline to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted aminopyridine derivative.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligand through oxidation.
-
Anhydrous and Degassed Solvent: The presence of water and oxygen can lead to side reactions and catalyst deactivation.
-
Base: The base is crucial for the deprotonation of the aniline nitrogen, forming the active nucleophile, and to neutralize the HCl generated during the reaction. The choice of base can significantly impact the reaction rate and yield.
-
Ligand: The phosphine ligand coordinates to the palladium center, influencing its reactivity, stability, and steric environment, which is critical for efficient catalytic turnover.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. This is particularly valuable in the synthesis of biaryl compounds, a common structural motif in many pharmaceuticals.[6][7]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with a Boronic Acid
This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid or Boronic Acid Pinacol Ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 eq, typically as an aqueous solution)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a mixture with water)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid or its ester, the palladium catalyst, and the base.
-
Add the degassed solvent system. If using an aqueous base, a biphasic system will be formed.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to yield the desired biaryl product.
Self-Validating System:
-
Reaction Monitoring: Regular analysis by TLC or LC-MS allows for the tracking of starting material consumption and product formation, confirming the reaction is proceeding as expected.
-
Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations involving this compound.
Caption: SNAr reaction of this compound.
Caption: Suzuki-Miyaura coupling of this compound.
Case Study: Synthesis of a Pharmaceutical Intermediate
While specific, proprietary syntheses of marketed drugs are often not publicly detailed, the following represents a plausible and illustrative synthetic step based on the known reactivity of this compound in the context of kinase inhibitor synthesis.
Hypothetical Target: A key intermediate for a novel Janus Kinase (JAK) inhibitor.
Reaction: Buchwald-Hartwig amination of this compound with 3-aminopyrazole.
Caption: Synthesis of a hypothetical JAK inhibitor intermediate.
Conclusion: An Indispensable Tool for the Medicinal Chemist
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical development. Its well-defined reactivity, coupled with the beneficial properties imparted by its trifluoromethyl group, makes it an indispensable intermediate for the synthesis of a new generation of targeted therapeutics. The protocols and mechanistic insights provided herein are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this key building block, paving the way for the discovery and manufacture of innovative medicines.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. nbinno.com [nbinno.com]
- 5. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 7. books.rsc.org [books.rsc.org]
The Versatile Reactivity of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine: A Guide to Nucleophilic Substitution and Cross-Coupling Reactions
Introduction: A Privileged Scaffold in Modern Chemistry
The pyridine ring, a foundational heterocyclic motif, is a cornerstone in the design of a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals. The strategic incorporation of a trifluoromethyl (-CF3) group into this scaffold significantly enhances its utility. The -CF3 group is a powerful modulator of a molecule's physicochemical properties, often improving metabolic stability, increasing lipophilicity, and enhancing binding affinity to biological targets. When combined with a reactive handle, such as a chlorine atom at the 2-position, the resulting trifluoromethylpyridine derivative becomes an exceptionally valuable building block for synthetic chemists.
This application note provides a detailed guide to the reactivity of 2-chloro-4-methyl-6-(trifluoromethyl)pyridine with a range of nucleophiles. We will explore the underlying principles of its reactivity, provide detailed experimental protocols for various transformations, and discuss the applications of the resulting products in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile intermediate.
Understanding the Reactivity: The Principles of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group at the 6-position significantly activate the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating the substitution reaction.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom and the trifluoromethyl group. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored.
Reactions with Oxygen Nucleophiles: Synthesis of Alkoxy- and Aryloxypyridines
The displacement of the 2-chloro substituent with oxygen-based nucleophiles, such as alkoxides and phenoxides, provides a straightforward route to valuable 2-alkoxy- and 2-aryloxypyridine derivatives. These products are common structural motifs in pharmaceuticals and agrochemicals.
Protocol 1: Synthesis of 2-Methoxy-4-methyl-6-(trifluoromethyl)pyridine
This protocol describes a representative procedure for the reaction with a simple alkoxide.
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-4-methyl-6-(trifluoromethyl)pyridine.
| Nucleophile | Product | Typical Conditions | Expected Yield |
| Sodium Methoxide | 2-Methoxy-4-methyl-6-(trifluoromethyl)pyridine | Methanol, reflux | Good to Excellent |
| Sodium Ethoxide | 2-Ethoxy-4-methyl-6-(trifluoromethyl)pyridine | Ethanol, reflux | Good to Excellent |
| Sodium Phenoxide | 2-Phenoxy-4-methyl-6-(trifluoromethyl)pyridine | DMF, 80-100 °C | Moderate to Good |
Table 1: Representative Reactions with O-Nucleophiles
Caption: SNAr mechanism with an alkoxide nucleophile.
Reactions with Nitrogen Nucleophiles: Accessing Aminopyridine Scaffolds
The synthesis of 2-aminopyridine derivatives is of paramount importance in medicinal chemistry, as this moiety is a key component of numerous approved drugs. This compound readily undergoes amination with a variety of nitrogen nucleophiles.
Protocol 2: Direct Amination with Aqueous Ammonia
This protocol outlines a direct, high-pressure amination method.
Materials:
-
This compound
-
28% Aqueous ammonia
-
Autoclave
-
Standard work-up and purification equipment
Procedure:
-
In a high-pressure autoclave, combine this compound (1.0 eq) and 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 180 °C for 10 hours. The internal pressure will rise significantly.
-
After the reaction, allow the autoclave to cool to room temperature and carefully vent the pressure.
-
Collect the resulting crystalline product by filtration, wash with water, and dry to yield 2-amino-4-methyl-6-(trifluoromethyl)pyridine.
| Nucleophile | Product | Typical Conditions | Expected Yield |
| Aqueous Ammonia | 2-Amino-4-methyl-6-(trifluoromethyl)pyridine | Autoclave, 180 °C | Good |
| Benzylamine | 2-(Benzylamino)-4-methyl-6-(trifluoromethyl)pyridine | DMF, 100 °C | Good to Excellent |
| Morpholine | 2-(Morpholino)-4-methyl-6-(trifluoromethyl)pyridine | Dioxane, reflux | Good to Excellent |
Table 2: Representative Reactions with N-Nucleophiles
Caption: General workflow for amination reactions.
Reactions with Sulfur Nucleophiles: Formation of Thioether Derivatives
Pyridine thioethers are valuable intermediates in organic synthesis and can exhibit interesting biological activities. The reaction of this compound with thiols or their corresponding thiolates provides an efficient route to these compounds.
Protocol 3: Synthesis of 2-(Phenylthio)-4-methyl-6-(trifluoromethyl)pyridine
This protocol provides a general method for the synthesis of aryl thioethers.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous DMF, add thiophenol (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 15 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile | Product | Typical Conditions | Expected Yield |
| Thiophenol/K₂CO₃ | 2-(Phenylthio)-4-methyl-6-(trifluoromethyl)pyridine | DMF, rt | Good to Excellent |
| Sodium thiomethoxide | 2-(Methylthio)-4-methyl-6-(trifluoromethyl)pyridine | Methanol, reflux | Good |
Table 3: Representative Reactions with S-Nucleophiles
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Beyond SNAr, the chloro-substituent on this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.
Representative Protocol:
A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated under an inert atmosphere until the starting material is consumed. Standard aqueous work-up and chromatographic purification afford the desired biaryl product.
Buchwald-Hartwig Amination
For the formation of C-N bonds with a broader range of amines, including less nucleophilic anilines, the Buchwald-Hartwig amination is a powerful alternative to direct SNAr.
Representative Protocol:
A mixture of this compound (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere. Following completion, the reaction is worked up and the product is purified by chromatography.[1]
Sonogashira Coupling
This reaction allows for the introduction of alkyne moieties onto the pyridine ring.
Representative Protocol:
To a solution of this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF, DMF) is added a base (e.g., triethylamine, diisopropylamine). The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere. Work-up and purification yield the corresponding 2-alkynylpyridine.
Caption: Overview of palladium-catalyzed cross-coupling reactions.
Troubleshooting and Safety Considerations
-
Moisture Sensitivity: Many of the reagents used, particularly in cross-coupling reactions (e.g., organometallics, strong bases), are sensitive to moisture and air. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.
-
Catalyst Deactivation: Palladium catalysts can be sensitive to impurities. Use high-purity reagents and solvents.
-
Reaction Monitoring: Closely monitor reaction progress by an appropriate analytical technique (TLC, GC-MS, LC-MS) to avoid side reactions or decomposition.
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use. High-pressure reactions should only be performed by trained personnel using appropriate safety equipment.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of O-, N-, and S-nucleophiles. Furthermore, the chloro substituent enables a variety of powerful palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this important intermediate in the development of novel molecules with applications in medicine, agriculture, and materials science.
References
Application Notes and Protocols for the Catalytic Conversion of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a highly versatile and strategically important heterocyclic building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive chlorine atom for cross-coupling, an electron-donating methyl group, and a strongly electron-withdrawing trifluoromethyl group—imparts a distinct electronic and steric profile. This profile makes it an invaluable synthon for the construction of complex molecules with applications ranging from pharmaceuticals to agrochemicals and advanced materials. The trifluoromethyl group, in particular, is a prized substituent in drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive compounds.
This comprehensive guide provides detailed application notes and validated protocols for the principal catalytic transformations of this compound. As Senior Application Scientists, we aim to move beyond mere procedural lists, offering insights into the mechanistic rationale behind experimental choices to empower researchers to not only replicate but also intelligently adapt these methods for their specific synthetic challenges.
I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl and heteroaryl-aryl structures. The coupling of this compound with various boronic acids or esters provides a powerful route to a diverse array of substituted pyridines.
Mechanistic Rationale & Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like this compound, the oxidative addition of the C-Cl bond to a Pd(0) species is often the rate-limiting step. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating this step. However, the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting catalytic activity.
The choice of ligand is therefore critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos, and P(t-Bu)₃), are highly effective. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the challenging oxidative addition step while sterically discouraging catalyst inhibition by the pyridine nitrogen. The base is another crucial component, as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1] Stronger, non-nucleophilic bases like K₃PO₄ are often preferred for these challenging couplings.
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Welcome to the technical support guide for the synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important chemical intermediate. We will explore the common synthetic challenges and provide field-proven solutions in a direct question-and-answer format, grounded in established chemical principles and methodologies.
Section 1: Overview of the Primary Synthetic Route
The most prevalent and scalable synthesis of this compound involves a two-stage process. The initial stage focuses on constructing the pyridine ring to form the key intermediate, 2-hydroxy-4-methyl-6-(trifluoromethyl)pyridine. The second, and often most critical stage for yield optimization, is the subsequent chlorination of this hydroxy-precursor to yield the final product. Success in the final step is intrinsically linked to the efficiency and purity achieved in the first.
Caption: General two-stage synthesis workflow.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, focusing on the critical chlorination step.
Q1: My chlorination of 2-hydroxy-4-methyl-6-(trifluoromethyl)pyridine results in a persistently low yield. What are the primary causes?
Low yield is typically traced back to one of three root causes: incomplete reaction, degradation of starting material or product, or significant losses during workup and purification. Identifying the specific cause is the first step in resolving the issue.
Caption: Decision tree for troubleshooting low yield.
Q2: How can I ensure the complete conversion of the 2-hydroxy starting material during chlorination?
Incomplete conversion is a frequent culprit for low yields. The chlorination of hydroxypyridines, particularly with phosphorus oxychloride (POCl₃), is highly dependent on reaction conditions.
Causality: The conversion of the stable hydroxypyridine (or its pyridinone tautomer) to the corresponding chloro-derivative requires overcoming a significant activation energy. This is achieved through the right combination of temperature, time, and reagent concentration.
Solution:
-
Reagent Stoichiometry: While historically carried out in a large excess of POCl₃, modern, more efficient procedures demonstrate that using near-equimolar amounts of POCl₃ can be highly effective, especially under solvent-free conditions.[1][2] This approach is not only more atom-economical but also simplifies the subsequent workup.
-
Temperature Control: The reaction often requires elevated temperatures, typically in the range of 100-150 °C.[1] Operating in a sealed reactor is crucial for maintaining pressure and preventing the loss of volatile POCl₃, ensuring the reaction proceeds to completion.
-
Reaction Time: Monitor the reaction by a suitable method (e.g., TLC, GC, or LCMS). A typical reaction time can be 2-4 hours at the target temperature, but should be extended if starting material is still present.[1]
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| POCl₃ Stoichiometry | < 1 equivalent | 1.0 - 1.2 equivalents | Ensures sufficient reagent for full conversion without creating a large excess that complicates workup.[1][2] |
| Temperature | < 100 °C | 120 - 140 °C (in sealed reactor) | Provides the necessary activation energy for the chlorination to proceed efficiently.[1] |
| Reaction Time | < 2 hours (unverified) | 2 - 4 hours (or until completion by TLC/GC) | Allows the reaction to reach completion. Premature quenching leaves unreacted starting material. |
| Solvent | N/A (Solvent-free preferred) | Solvent-free or high-boiling inert solvent (e.g., 1,2-dichloroethane) | Solvent-free conditions maximize reagent concentration and are often more efficient.[1][3] |
Q3: I'm observing significant charring in my reaction mixture. What's causing this and how can I prevent it?
Dark coloration or charring is a clear indicator of product or starting material degradation. This is almost always a result of excessive temperature or prolonged reaction times at high temperatures. The trifluoromethyl group can be sensitive under certain conditions, and the pyridine ring itself can be susceptible to polymerization or decomposition.
Solution:
-
Precise Temperature Monitoring: Ensure the internal reaction temperature, not the heating mantle temperature, is being monitored. Hot spots can lead to localized decomposition.
-
Gradual Heating: Bring the reaction to the target temperature gradually.
-
Avoid "Overshooting": Do not exceed the optimal temperature range. While high heat is needed, excessive temperatures (e.g., >160 °C) can rapidly degrade the material.
-
Purity of Starting Material: Ensure the 2-hydroxy precursor is free of impurities from the previous step, as these can often be less stable and act as a source of decomposition.
Q4: My workup procedure is difficult and I suspect product loss during extraction. What is a reliable workup protocol?
The workup for a POCl₃ reaction is critical and must be handled with care due to the highly exothermic and hazardous nature of quenching excess POCl₃ with water.
Causality: The product, this compound, is a basic compound. During quenching, the reaction mixture becomes strongly acidic due to the formation of phosphoric acid. If the pH is not properly adjusted, the product will remain in the aqueous layer as a protonated salt, leading to catastrophic loss upon extraction with an organic solvent.
Recommended Protocol:
-
Cooling: After the reaction is complete, allow the reactor to cool to room temperature before opening.
-
Quenching (Critical Step): Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This must be done in a well-ventilated fume hood.
-
Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the aqueous layer is neutral to slightly basic (pH 8-9).[1] This deprotonates the product, rendering it soluble in organic solvents.
-
Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by vacuum distillation or column chromatography.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the proposed mechanism for the chlorination of a 2-hydroxypyridine with POCl₃?
The mechanism involves the activation of the pyridinone oxygen by the electrophilic phosphorus center of POCl₃. This is followed by nucleophilic attack of the chloride ion on the C2 position of the pyridine ring, leading to the formation of the chloro-substituted product and a phosphate byproduct.
Caption: Simplified mechanism of POCl₃ chlorination.
FAQ 2: Are there alternative chlorinating agents to POCl₃?
Yes, other reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) can also be used for chlorinating hydroxypyridines. However, POCl₃ is widely used in large-scale preparations due to its effectiveness and relatively low cost. The choice of reagent can depend on the specific substrate, desired reaction conditions, and scale.
FAQ 3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
POCl₃ is a highly toxic, corrosive, and water-reactive substance.
-
Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Reaction with Water: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. Ensure all glassware is scrupulously dry.
-
Quenching: The quenching process is extremely hazardous. Always add the reaction mixture to ice/water slowly; never add water to the reaction mixture. Be prepared for a significant exothermic reaction and gas evolution.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-4-methyl-6-(trifluoromethyl)pyridine
This protocol is adapted from a known synthetic route for forming the pyridinone ring.[3]
-
Reaction Setup: To a reactor under a nitrogen atmosphere, add the precursor 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoic acid methyl ester (0.063 mol), ammonium acetate (0.29 mol), and formamide (20 mL).[3]
-
Heating: Heat the mixture to 160 °C and maintain for 8 hours.[3]
-
Workup: Cool the reaction to 60 °C. Add 20 mL of water and 20 mL of saturated sodium chloride solution. Stir until a solid precipitates.[3]
-
Isolation: Cool the mixture to -10 °C, and collect the solid product by filtration.[3]
-
Drying: Dry the solid under vacuum to yield the 2-hydroxy-4-methyl-6-(trifluoromethyl)pyridine intermediate. The reported yield for this step is approximately 74%.[3]
Protocol 2: High-Yield Chlorination of 2-hydroxy-4-methyl-6-(trifluoromethyl)pyridine
This protocol is based on principles for efficient, solvent-free chlorination.[1][2]
-
Reaction Setup: To a clean, dry, 150 mL Teflon-lined stainless steel reactor, add 2-hydroxy-4-methyl-6-(trifluoromethyl)pyridine (0.5 moles). In a fume hood, add phosphorus oxychloride (POCl₃, 0.5 moles, 1.0 equivalent).[1]
-
Sealing and Heating: Securely close the reactor. Heat the reaction mixture to 140 °C for 2 hours with stirring.[1]
-
Cooling: After the heating period, turn off the heat and allow the reactor to cool completely to room temperature (<25 °C).
-
Quenching: In a large beaker with a robust stir bar, prepare 500 mL of crushed ice. In a well-ventilated fume hood, carefully and slowly pour the cooled reaction contents onto the crushed ice with vigorous stirring.
-
Neutralization: Once the quench is complete, slowly add saturated aqueous sodium carbonate solution portion-wise until the pH of the mixture is between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by vacuum distillation to obtain the final product, this compound. Isolated yields for analogous pyridine chlorinations using this method are often >90%.[1]
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine. This challenging substrate, characterized by its electron-deficient pyridine ring and sterically demanding substitution pattern, often requires careful optimization for successful cross-coupling. This guide provides a structured, question-and-answer approach to troubleshoot common issues and unlock the synthetic potential of this valuable building block.
Understanding the Substrate: Electronic and Steric Hurdles
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by a few key features:
-
Electron Deficiency: The powerful electron-withdrawing trifluoromethyl (CF₃) group and the electronegative chlorine atom make the pyridine ring highly electron-deficient. This property accelerates the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[1]
-
Reduced Basicity: The CF₃ group significantly reduces the Lewis basicity of the pyridine nitrogen. This is advantageous as it minimizes catalyst inhibition, a common problem where the nitrogen lone pair coordinates to the palladium center and deactivates it.[2][3]
-
Steric Hindrance: The substituents at the 2-, 4-, and 6-positions create a sterically congested environment around the C-Cl bond, which can hinder the approach of the palladium catalyst.
General Troubleshooting & FAQs
This section addresses broad questions applicable to most cross-coupling reactions involving this substrate.
Q1: My reaction shows no or very low conversion. Where do I start troubleshooting?
A1: Low or no conversion is a common initial hurdle. A systematic check of your reaction setup and components is the first step.[4]
-
Inert Atmosphere is Critical: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly flame-dried, and all solvents and reagents were rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3][4] Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent and Solvent Quality: Use anhydrous solvents and ensure your coupling partner (e.g., boronic acid, amine) is pure. Moisture can lead to side reactions like protodeboronation in Suzuki couplings.[3][4]
-
Catalyst Activity: The choice of palladium source and ligand is crucial. For a challenging substrate like an aryl chloride, a pre-formed Pd(0) source or a modern precatalyst system is often more reliable than generating the active Pd(0) species in situ from a Pd(II) salt like Pd(OAc)₂.[4][5]
Q2: I'm observing hydrodehalogenation (replacement of -Cl with -H). What causes this and how can I prevent it?
A2: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings, particularly with electron-deficient aryl halides. It can arise from various pathways, including reaction with trace water or other proton sources in the presence of the palladium catalyst.
-
Minimize Moisture: Ensure all reagents and solvents are scrupulously dried.
-
Choice of Base and Solvent: The base and solvent can influence this side reaction. In some cases, switching to a non-protic solvent or a different base can mitigate the issue.
-
Ligand Choice: The ligand can influence the relative rates of the desired coupling versus the undesired hydrodehalogenation. Experimenting with different ligands may be necessary. For some fluorinated substrates, direct hydrodehalogenation with phosphine and water has been studied, highlighting the importance of the catalytic system's components.[6]
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, but couplings with 2-halopyridines can be problematic due to the instability of pyridylboron reagents and potential catalyst inhibition.[7][8][9][10] Our substrate's reduced basicity helps, but other issues can arise.
Q3: My Suzuki coupling yield is low, and I see significant boronic acid homocoupling. What's wrong?
A3: This typically points to two main culprits: issues with the transmetalation step or the presence of oxygen.
-
Problem: Inefficient Transmetalation. The transfer of the organic group from boron to palladium can be sluggish.
-
Solution: The choice of base is critical for activating the boronic acid. A common cause of failure is using a base that is too weak or has poor solubility. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Using a solvent system like dioxane/water can improve the solubility of inorganic bases and facilitate the reaction.[11]
-
-
Problem: Boronic Acid Homocoupling. This side reaction is almost always caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and drive the undesired pathway.[3][12]
-
Solution: Improve your degassing technique. Ensure all components, especially the solvent and the aqueous base solution, are thoroughly deoxygenated before being added to the reaction flask.[3]
-
Q4: I'm struggling with the coupling of a specific heteroarylboronic acid. Are there alternatives?
A4: Yes. If a particular boronic acid proves unstable or unreactive, consider alternative nucleophilic partners. Pyridine sulfinates, for example, have been shown to be excellent coupling partners in reactions where the corresponding boronic acids fail, especially for 2-substituted pyridines.[7][10][13] This approach offers a robust alternative for challenging C-C bond formations.
| Component | Recommendation | Rationale & Notes |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalyst (1-2 mol%) | Precatalysts ensure efficient and reproducible generation of the active Pd(0) species.[5] |
| Ligand | Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) (2-4 mol%) | Bulky, electron-rich ligands are essential for activating the C-Cl bond and promoting reductive elimination.[14] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, inorganic bases are often required to facilitate the transmetalation step.[14] |
| Solvent | 1,4-Dioxane or Toluene (often with 10-20% water) | Aprotic polar solvents are standard. A small amount of water can aid in dissolving the base.[1] |
| Temperature | 80–110 °C | Higher temperatures are typically needed for activating less reactive aryl chlorides.[1] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[15] While our substrate's electronics are favorable, careful selection of the base and ligand system is still paramount for success.[16]
Q5: My Buchwald-Hartwig amination is sluggish or stalls completely. How can I improve it?
A5: This issue often relates to the choice of base or catalyst inhibition.
-
Problem: Incorrect Base Strength. The base must be strong enough to deprotonate the amine (or a pre-catalyst) but not so strong that it causes catalyst decomposition or side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many aminations.[14] However, for more delicate substrates or amines, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary. A screening of bases is often a prudent first step.
-
-
Problem: Ligand Incompatibility. Not all ligands are suitable for all amine classes.
-
Solution: For primary amines, sterically hindered ligands like those developed by Buchwald are excellent choices.[16] For secondary amines, different ligands may be optimal. Ensure your chosen ligand is appropriate for the amine coupling partner. The development of specialized ligands has greatly expanded the scope of this reaction.[15]
-
-
Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent: Add degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 80–110 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling provides access to valuable aryl-alkyne structures. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Q6: My Sonogashira reaction is giving low yields and I'm seeing a lot of alkyne homocoupling (Glaser coupling). What should I do?
A6: This is the most common failure mode for Sonogashira couplings. It indicates a problem with the catalytic cycle, often related to the copper co-catalyst or the presence of oxygen.
-
Problem: Glaser Homocoupling. The copper catalyst, in the presence of oxygen, can catalyze the dimerization of the terminal alkyne.
-
Solution: Rigorous exclusion of air is even more critical in this reaction. Ensure your inert atmosphere technique is flawless. Some modern, copper-free Sonogashira protocols can circumvent this issue entirely, though they may require specific ligands to be effective.
-
-
Problem: Catalyst Deactivation.
-
Solution: Ensure the purity of your alkyne. The base is also important; an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serves a dual role as the base and a solvent.
-
Caption: A decision tree for initial troubleshooting of low-yielding reactions.
Caption: Key stages of the Pd(0)/Pd(II) catalytic cycle and common failure points.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 9. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
stability issues and degradation of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Welcome to the dedicated technical support resource for 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common stability issues and degradation phenomena through a combination of in-depth FAQs, evidence-based troubleshooting guides, and validated experimental protocols. Our goal is to empower you with the scientific understanding to anticipate challenges, interpret unexpected results, and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding the handling, storage, and fundamental reactivity of this compound.
Q1: What are the primary stability concerns with this compound?
A1: The main stability concerns are its susceptibility to nucleophilic attack, particularly hydrolysis, and potential for degradation under harsh thermal or photolytic conditions. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and the potent electron-withdrawing effect of the trifluoromethyl group.[1][2] This electronic configuration activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr).
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure long-term stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] For prolonged storage, refrigeration is recommended. Protect from moisture and light to prevent hydrolysis and photodegradation.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, it is sensitive to certain basic conditions. While it can be relatively stable in the presence of some aqueous bases, strong bases, especially in combination with heat, can promote hydrolysis of the C-Cl bond to form 2-hydroxy-4-methyl-6-(trifluoromethyl)pyridine. One patent indicates that hydrolysis of the related 2-chloro-6-(trifluoromethyl)pyridine can be challenging with aqueous sodium hydroxide but is facilitated by solid potassium hydroxide or aqueous KOH in the presence of a tertiary alcohol like t-amyl alcohol.[4] Acidic conditions are generally more tolerated, though prolonged exposure to strong acids at high temperatures may lead to degradation.
Q4: What are the expected major degradation products?
A4: The most common degradation product is the hydrolysis product, 2-hydroxy-4-methyl-6-(trifluoromethyl)pyridine , formed by the displacement of the chloride with a hydroxide ion. Under photolytic conditions, other byproducts could potentially form, similar to what has been observed for 2-chloropyridine, which can degrade into compounds like 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid, although the specific pathways for this trifluoromethylated and methylated analogue may differ.
Troubleshooting Guide: Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is failing or giving very low yields. What's going wrong?
A: This is a common challenge. The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, combined with potential catalyst inhibition, are the primary culprits.
Causality and Solutions:
-
Inherent Reactivity: The C-Cl bond is stronger and less readily undergoes oxidative addition to the palladium catalyst, which is often the rate-limiting step.
-
Solution: Increase the reaction temperature, typically to 80-110 °C, to provide sufficient energy to overcome this activation barrier.[5]
-
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively "poisoning" the catalyst and halting the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. For Suzuki reactions, consider Buchwald ligands like SPhos or XPhos.[6] For Buchwald-Hartwig aminations, ligands such as RuPhos, BrettPhos, or DavePhos are often effective.[5] These bulky ligands create steric hindrance around the palladium center, which can disfavor the binding of the pyridine nitrogen.
-
-
Suboptimal Base: The choice of base is critical. For Suzuki reactions, a strong base like potassium phosphate (K₃PO₄) is often required for challenging chloropyridines.[6] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]
-
Catalyst System: Ensure you are using an appropriate palladium source. Pre-catalysts like G3 or G4 palladacycles can be more reliable than sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[5]
Issue 2: Presence of an Unexpected Impurity with a Mass of M-16 (M = mass of starting material)
Q: In my reaction work-up, I'm observing a significant impurity with a mass that corresponds to the replacement of the chloro group with a hydroxyl group. How did this happen and how can I prevent it?
A: You are observing the hydrolysis product, 2-hydroxy-4-methyl-6-(trifluoromethyl)pyridine. This indicates that your compound has degraded due to the presence of water and/or a base.
Causality and Solutions:
-
Hydrolysis during Reaction: If your reaction is run in the presence of a base and a source of water (even trace amounts in the solvent), hydrolysis can compete with your desired reaction, especially at elevated temperatures.
-
Solution: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry your reagents before use. If the reaction chemistry allows, consider using a non-hydroxide base.
-
-
Hydrolysis during Work-up: Aqueous basic work-ups (e.g., washing with sodium bicarbonate or carbonate solutions) can cause hydrolysis if the contact time is too long or the solution is too basic.
-
Solution: Minimize the duration of contact with aqueous basic solutions during extraction. Use dilute base solutions and work quickly. If possible, use a non-basic aqueous wash (e.g., brine) if your product is stable under those conditions.
-
Issue 3: Reaction Mixture Turning Dark or Forming Palladium Black
Q: My cross-coupling reaction mixture is turning dark brown or black, and I'm seeing a precipitate. What does this indicate?
A: The formation of a black precipitate is likely palladium black, which is the inactive, agglomerated form of the palladium catalyst. This indicates catalyst decomposition and will lead to a stalled reaction.
Causality and Solutions:
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Exposure to air can lead to oxidation and decomposition.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents should be thoroughly degassed before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
High Temperatures: While elevated temperatures are often necessary, excessively high temperatures can accelerate catalyst decomposition.
-
Solution: Carefully control the reaction temperature. If you suspect temperature-induced decomposition, try running the reaction at a slightly lower temperature for a longer duration.
-
-
Ligand Degradation: The phosphine ligands used to stabilize the catalyst can also degrade at high temperatures or in the presence of impurities.
-
Solution: Use a high-purity ligand and consider a ligand that is known for its thermal stability.
-
Visualizing Degradation and Reaction Pathways
Degradation Pathway: Hydrolysis
The most common degradation pathway for this compound is hydrolysis, leading to the corresponding hydroxypyridine.
Caption: Hydrolysis of this compound.
Experimental Workflow: Troubleshooting a Suzuki Coupling Reaction
The following diagram outlines a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction with this substrate.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Quantitative Data Summary
| Parameter | Condition | Effect on Stability | Probable Degradation Pathway |
| pH | High pH (alkaline) | Decreased stability | Hydrolysis |
| Low pH (acidic) | Generally stable, but extremes can cause degradation | Acid-catalyzed hydrolysis (slower) | |
| Temperature | Elevated (e.g., >100-120 °C) | Decreased stability | Thermal decomposition, accelerated hydrolysis/nucleophilic attack |
| Light | UV irradiation | Potential for degradation | Photodegradation, C-Cl bond cleavage |
| Nucleophiles | Strong nucleophiles (e.g., -OH, -OR, -NR₂) | High reactivity | Nucleophilic Aromatic Substitution (SNAr) |
| Oxidizing Agents | Strong oxidizing agents | Incompatible, potential for vigorous reaction | Oxidation |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolysis byproduct.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak. The hydrolysis product, being more polar, will have a shorter retention time than the parent compound.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization will be required for specific substrates.
-
To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and a palladium pre-catalyst/ligand system (e.g., SPhos Pd G3, 2-5 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Substituted Pyridines
As a Senior Application Scientist, I've frequently fielded questions from researchers navigating the complexities of reactions with substituted pyridines. These heterocycles are cornerstones in pharmaceuticals and materials science, yet their unique electronic properties often lead to unexpected challenges in the lab. The electron-deficient nature of the ring and the coordinating ability of the nitrogen lone pair are double-edged swords, enabling unique transformations while also creating common pitfalls.
This guide is structured as a direct, question-and-answer resource to address the most common issues encountered during the synthesis and functionalization of substituted pyridines. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose problems and rationally design solutions.
Section 1: Low Yields and Stalled Reactions in Cross-Coupling
Cross-coupling reactions are fundamental for building molecular complexity, but pyridines are notoriously challenging substrates.[1] Low yields or complete reaction failure are common complaints.
Q1: My palladium-catalyzed Suzuki-Miyaura coupling with a 2-halopyridine is failing. What's the primary cause?
Answer: The most frequent culprit is catalyst inhibition or deactivation, a phenomenon often termed the "2-Pyridyl Problem".[1][2] The lone pair of electrons on the pyridine nitrogen, particularly at the 2-position, strongly coordinates to the palladium center. This coordination can form stable, inactive catalyst complexes, effectively sequestering the palladium and halting the catalytic cycle before it can proceed efficiently.[3]
This issue is exacerbated in 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.
Caption: The "2-Pyridyl Problem": Nitrogen coordination deactivates the Pd catalyst.
Troubleshooting Strategies:
-
Ligand Selection is Critical: Standard ligands like triphenylphosphine are often ineffective. You must use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands create a sterically hindered environment around the palladium center, which physically obstructs the pyridine nitrogen from coordinating while still allowing the catalytic cycle to proceed.[2][3]
-
Employ a Strategic N-Oxide Approach: A powerful, albeit multi-step, solution is to perform the reaction on the corresponding pyridine N-oxide. The N-oxide functionality temporarily "protects" the lone pair, deactivates the ring for unwanted side reactions, and strongly directs arylation to the 2-position.[4][5] The N-oxide can be readily removed in a subsequent step via deoxygenation using reagents like PCl₃ or catalytic hydrogenation to yield the desired 2-arylpyridine.[4][6]
Q2: My reaction with a pyridine boronic acid shows significant starting material decomposition and little product. What side reaction is occurring?
Answer: You are likely observing significant protodeboronation . Pyridine boronic acids, especially 2-pyridyl boronic acids, are notoriously unstable and prone to hydrolysis, where the C-B bond is cleaved and replaced with a C-H bond, particularly in the presence of aqueous bases.[3][7] This side reaction consumes your nucleophile and leads to poor yields.
Troubleshooting Strategies:
-
Switch to a More Stable Boron Reagent: Avoid using the boronic acid directly. Instead, use its corresponding pinacol ester or a potassium trifluoroborate salt.[3] These reagents are significantly more stable towards hydrolysis and less prone to protodeboronation, releasing the active boronic acid species more slowly under the reaction conditions.[3]
-
Careful Choice of Base and Solvent: While an aqueous base is often necessary, minimize the water content or screen anhydrous conditions with bases like K₃PO₄ or Cs₂CO₃. Running the reaction under rigorously degassed, anhydrous conditions can suppress this side reaction.[3]
| Ligand Type | Examples | Key Feature | Best For... |
| Bulky Phosphines | XPhos, SPhos, RuPhos | Steric bulk shields the metal center | Overcoming catalyst inhibition by 2-substituted pyridines.[2][3] |
| NHC Ligands | IPr, SIMes | Strong σ-donors, thermally stable | Challenging couplings that require higher temperatures.[3] |
| Standard Phosphines | PPh₃, dppf | Less bulky, common | Less sterically demanding 3- or 4-substituted pyridines.[7][8] |
| Caption: Table 1. Ligand selection guide for pyridine cross-coupling reactions. |
Section 2: C-H Functionalization and Lithiation Issues
Directly functionalizing a C-H bond is an atom-economical goal, but pyridine's electronics make this challenging.[9] Similarly, lithiation reactions require careful control to avoid unwanted side reactions.
Q3: I'm trying to lithiate a substituted pyridine with n-BuLi, but I'm getting a complex mixture of products. What is going wrong?
Answer: Standard organolithium reagents like n-BuLi can act as nucleophiles rather than bases, leading to addition across the electron-deficient C=N bond of the pyridine ring.[10] This generates dihydropyridine intermediates, which can lead to a cascade of undesired products upon workup.
Troubleshooting Strategies:
-
Use a Hindered, Non-Nucleophilic Base: The key is to favor deprotonation over nucleophilic addition. Switch from n-BuLi or t-BuLi to a hindered amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are sterically bulky, making them poor nucleophiles but excellent proton abstractors.[10]
-
Control the Temperature: Perform the lithiation at very low temperatures (typically -78 °C). This slows down the rate of nucleophilic addition significantly more than the rate of deprotonation, favoring the desired lithiated intermediate.[10][11]
-
Leverage a Directing Metalating Group (DMG): If your substrate has a suitable functional group (e.g., -CONR₂, -OMe, -NHCOtBu), it can direct the lithiation to an adjacent ortho position. This provides excellent regiochemical control.[10][11]
Caption: Troubleshooting workflow for pyridine lithiation reactions.
Section 3: Product Purification Challenges
Even when the reaction is successful, isolating the pure substituted pyridine product can be a significant hurdle.
Q4: My pyridine-containing product streaks badly during silica gel column chromatography (tailing). How can I get clean separation?
Answer: The basic nature of the pyridine nitrogen is the cause of this problem. The lone pair interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing the product to "stick" and elute slowly and broadly (tailing).[12]
Troubleshooting Strategies:
-
Neutralize the Stationary Phase: Add a small amount of a volatile base to your eluent system. A common and highly effective method is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to the solvent mixture. This base will preferentially interact with the acidic sites on the silica, allowing your pyridine product to pass through the column without strong adsorption.[12]
-
Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase like alumina (basic or neutral grade) or use reverse-phase chromatography (C18) if your compound has sufficient hydrophobic character.
-
Employ Acid-Base Extraction During Workup: An excellent strategy to remove non-basic impurities before chromatography is an acid-base extraction. Dissolve your crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic pyridine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product back into an organic solvent.[12]
| Technique | Principle | When to Use | Key Tip |
| Column Chromatography | Adsorption | General purpose purification | Add 1% triethylamine to the eluent to prevent tailing.[12] |
| Acid-Base Extraction | Partitioning based on pKa | To remove non-basic impurities or isolate the basic product | Ensure the aqueous layer is sufficiently basic (>pH 9) to recover the free pyridine.[12] |
| Distillation | Separation by boiling point | For volatile, thermally stable liquid products | Vacuum distillation is often required for higher boiling point derivatives.[12] |
| Crystallization | Differential solubility | For solid products to achieve high purity | Screen a variety of solvent systems (e.g., hexanes/ethyl acetate, ethanol/water).[12] |
| Caption: Table 2. Common purification strategies for substituted pyridines. |
Experimental Protocol: High-Throughput Screening for Optimal Suzuki Coupling Conditions
When optimizing a challenging pyridine coupling, a systematic screen of parameters is more efficient than a one-at-a-time approach.
Objective: To rapidly identify the optimal catalyst, ligand, base, and solvent for the Suzuki-Miyaura coupling of a substituted halopyridine.
Methodology:
-
Array Preparation: In an inert atmosphere glovebox, arrange an array of 24 microscale reaction vials.
-
Reagent Stock Solutions: Prepare stock solutions of your halopyridine, boronic ester, and an internal standard (e.g., dodecane) in a dry, degassed solvent like dioxane.
-
Solid Dispensing: To each vial, add a unique combination of palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., XPhos, SPhos) as solids. Add the chosen base (e.g., K₃PO₄, CsF) to each vial.
-
Liquid Handling: Use a multichannel pipette to dispense the stock solution of reactants and internal standard into each vial. Then, add the screening solvent (e.g., Dioxane, Toluene, 2-MeTHF).
-
Reaction: Seal the vials and place the array on a heating block with magnetic stirring at a set temperature (e.g., 100 °C) for a defined period (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS.[2] Determine the percent conversion relative to the internal standard to identify the highest-yielding conditions for scale-up.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine. This molecule is a valuable building block in the synthesis of agrochemicals and pharmaceuticals, largely due to its capacity for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions.[1] However, its inherent chemical properties, specifically the pyridine nitrogen, present unique and often frustrating challenges related to catalyst deactivation.
This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of why these challenges occur and offers logical, field-proven troubleshooting strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries regarding catalyst deactivation with this specific substrate.
Q1: Why are cross-coupling reactions with this compound so prone to catalyst deactivation?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst's metal center. This coordination leads to the formation of stable, catalytically inactive "off-cycle" complexes, effectively poisoning the catalyst and halting or slowing the reaction.[2][3] This is often referred to as the "pyridine problem." The electron-withdrawing trifluoromethyl group can exacerbate this by influencing the electron density of the ring system and the reactivity of the C-Cl bond, making the kinetics of the desired catalytic cycle more sensitive to inhibition.
Q2: What are the most common visual signs of catalyst deactivation during my experiment?
A2: The most telling visual indicator is the formation of a fine black precipitate, commonly known as palladium black.[2] This indicates that the active, soluble Pd(0) catalyst has aggregated into an inactive, bulk metallic form. This typically happens when the catalytic cycle is slow or has stopped (e.g., due to pyridine poisoning), giving the unstable Pd(0) species time to agglomerate.[4] Other signs include a reaction that starts but then stalls (as monitored by TLC or LC-MS) or a color change that deviates from a typical successful reaction profile.
Q3: Beyond pyridine poisoning, what are the other major deactivation mechanisms?
A3: While pyridine coordination is the most frequent issue, other mechanisms can contribute to poor reaction outcomes:
-
Ligand Degradation: Phosphine ligands, especially under thermal stress, can degrade over the course of a reaction.[5]
-
Inefficient Pre-catalyst Activation: If the active Pd(0) species is not generated efficiently from the Pd(II) pre-catalyst, side reactions like homocoupling can occur, consuming reagents and leading to the appearance of catalyst failure.[2][6]
-
Base-Mediated Decomposition: For some sensitive substrates, strong bases can cause decomposition, generating species that may act as potent catalyst deactivators.[7]
Part 2: Troubleshooting Guides - A Symptom-Based Approach
This section provides structured guidance based on the specific issues you may be observing in your reaction.
Issue 1: Low or No Conversion of Starting Material
Your reaction shows little to no product formation, with the starting material largely unconsumed after the expected reaction time.
Potential Cause A: Severe Catalyst Poisoning
The pyridine substrate is binding too strongly to the palladium center, preventing the catalytic cycle from proceeding.
-
Explanation of Causality: The equilibrium between the catalyst and the pyridine substrate is shifted too far towards the inactive coordinated complex. For the reaction to proceed, the ligand must effectively shield the metal center or be a superior binder to the pyridine nitrogen.
-
Solutions & Protocols:
-
Switch to a Bulkier Ligand: This is the most effective solution. Sterically hindered, electron-rich phosphine ligands create a "pocket" around the palladium that physically blocks the pyridine nitrogen from coordinating.[2][7]
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation by providing a sufficient concentration of active catalyst to achieve a reasonable reaction rate.[2][4]
-
Use an Advanced Pre-catalyst: Modern pre-catalysts are designed for rapid and efficient generation of the active Pd(0) species, which can help initiate the catalytic cycle before extensive poisoning occurs.[8]
-
Potential Cause B: Inefficient Oxidative Addition
The initial, rate-limiting step of the catalytic cycle—the insertion of Pd(0) into the Carbon-Chlorine bond—is too slow.
-
Explanation of Causality: Aryl chlorides are less reactive than the corresponding bromides or iodides.[9] The electronic properties of the trifluoromethyl-substituted pyridine ring can further deactivate the C-Cl bond towards oxidative addition.
-
Solutions & Protocols:
-
Carefully Increase Reaction Temperature: Increase the temperature in 10-15 °C increments. Be aware that higher temperatures can also accelerate catalyst decomposition, so this is a delicate balance.[4]
-
Select a More Active Ligand: Ligands specifically designed for activating C-Cl bonds, such as the Buchwald-type biarylphosphine ligands, are essential.[10] See the data table in Part 5 for recommendations.
-
Issue 2: Reaction Stalls and Palladium Black Formation
The reaction proceeds initially but then stops prematurely, accompanied by the formation of a black precipitate.
Potential Cause: Catalyst Decomposition
The active Pd(0) species is unstable under the reaction conditions and is aggregating into inactive palladium black.
-
Explanation of Causality: This is often a secondary effect of a sluggish catalytic cycle caused by pyridine inhibition. If the Pd(0) species is not rapidly consumed in the oxidative addition step, it has a longer lifetime in solution, increasing the probability of collision and aggregation.[2] Oxygen is a major contributor to this, as it can oxidize the Pd(0).[3]
-
Solutions & Protocols:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is detrimental. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[3]
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of ligand (e.g., 1.1 to 2.2 equivalents relative to Pd) is often beneficial for stabilization.[3]
-
Lower the Reaction Temperature: If you suspect thermal decomposition, try running the reaction at the lowest temperature that still provides a reasonable rate.[4]
-
Part 3: Mechanistic & Workflow Visualizations
Understanding the underlying processes is key to effective troubleshooting. The following diagrams illustrate the deactivation mechanism and a logical workflow for problem-solving.
Catalyst Deactivation Pathway
Caption: Primary deactivation via pyridine nitrogen coordination to the active catalyst.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and addressing low reaction conversion.
Part 4: Experimental Protocols
Follow these detailed protocols for reaction optimization and potential catalyst regeneration.
Protocol 1: Systematic Optimization for a Challenging Pyridine Coupling
This protocol outlines a methodical approach to screen key parameters.
-
Setup: In an oven-dried Schlenk flask under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol% Pd) and the first ligand to be screened (2.2 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄), the coupling partner (e.g., a boronic acid), and this compound.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.[3]
-
Degassing: Subject the sealed reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.[4]
-
Reaction: Heat the mixture to the initial setpoint (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction at regular intervals (e.g., every 1-2 hours) by taking small aliquots under argon and analyzing via TLC, GC-MS, or LC-MS.
-
Troubleshooting Steps:
-
If No Reaction: Switch to a different class of bulky ligand (see Table 1) and repeat.
-
If Stalled: Lower the temperature by 10 °C to check for thermal decomposition. If the reaction remains stalled, consider increasing catalyst loading.
-
If Side Products Form: Screen different bases (e.g., K₂CO₃, Cs₂CO₃) as the base can influence the rates of competing reaction pathways.[2]
-
Protocol 2: Lab-Scale Regeneration of a Deactivated Heterogeneous Palladium Catalyst
This protocol is adapted from methods for regenerating palladium on carbon (Pd/C) catalysts that have been deactivated by organic impurities or pore blockage.[11]
-
Isolation: After the reaction, isolate the spent heterogeneous catalyst (e.g., Pd/C) by filtration under an inert atmosphere.
-
Initial Wash: Wash the catalyst cake thoroughly with the reaction solvent to remove residual reagents and products.
-
Solvent Treatment: Transfer the catalyst to a clean flask. Add a mixture of chloroform and glacial acetic acid (e.g., 9:1 v/v).
-
Agitation: Stir the slurry vigorously and apply sonication in an ultrasonic bath for 30-60 minutes. This helps dislodge strongly adsorbed species and break up aggregates.[11]
-
Rinse and Dry: Filter the catalyst again, washing extensively with chloroform, followed by a non-polar solvent like hexanes. Dry the catalyst thoroughly under high vacuum.
-
Activity Test: Test the regenerated catalyst on a small scale under the original reaction conditions to assess the recovery of its catalytic activity.
Part 5: Data Summary for Key Components
Table 1: Recommended Ligands for Mitigating Pyridine-Induced Deactivation
| Ligand Type | Example Ligands | Key Features & Rationale | Citation |
| Buchwald Biaryl Monophosphines | XPhos, SPhos, RuPhos | Highly bulky and electron-rich. The steric hindrance effectively shields the Pd center from pyridine coordination. Considered the gold standard for challenging cross-couplings. | [2][10] |
| Dialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Extremely electron-donating and sterically demanding. Very effective but can be air-sensitive. | [2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds with palladium, making the catalyst less susceptible to displacement by pyridine. | [4] |
Part 6: References
-
Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates. Retrieved from Benchchem website.[2]
-
American Chemical Society. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.[12]
-
J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[13]
-
ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.[8]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.[7]
-
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.[14]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[15]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[16]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.[4]
-
ResearchGate. (2025). Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.[17]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[10]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).[11]
-
Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.[3]
-
American Chemical Society. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.[9]
-
Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.[18]
-
Scientific Research Publishing. (2016). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid.[19]
-
Chem-Impex. (n.d.). 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine.[1]
-
MDPI. (n.d.). Deactivation Mechanism and Anti-Deactivation Measures of Metal Catalyst in the Dry Reforming of Methane: A Review.[20]
-
Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry.[21]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.[5]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 19. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 20. mdpi.com [mdpi.com]
- 21. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in the Production of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis and purification of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of producing this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the highest purity and yield in your experiments.
I. Overview of Synthetic Pathways and Impurity Formation
The synthesis of this compound is a critical process for the production of various agrochemicals and pharmaceuticals[1]. The introduction of the trifluoromethyl group significantly enhances the biological activity and metabolic stability of the final products. However, the synthesis of this molecule is not without its challenges, and the formation of impurities is a common issue that can impact yield, purity, and the safety of the final product.
A common synthetic approach involves the cyclocondensation of a trifluoromethyl-containing building block, followed by chlorination. One patented method describes the synthesis of the related 2-chloro-4-(trifluoromethyl)pyridine, which involves the formation of a 2-hydroxy-4-trifluoromethyl pyridine intermediate, followed by a chlorination reaction[2]. While specific routes for this compound may vary, the core chemical transformations provide a basis for understanding potential impurity formation.
Impurities can arise from various sources, including starting materials, side reactions, and degradation of the product. In the context of trifluoromethylpyridine synthesis, common side reactions include the formation of regioisomers and over-chlorinated byproducts[3].
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What are the most common types of impurities I should expect in the synthesis of this compound?
A1: Based on general synthetic strategies for trifluoromethylpyridines, you can anticipate several classes of impurities:
-
Regioisomers: The formation of isomers with different substitution patterns on the pyridine ring is a common challenge in pyridine chemistry. For example, you might encounter isomers where the chloro, methyl, and trifluoromethyl groups are in different positions. The presence of regioisomers can be influenced by the specific synthetic route and reaction conditions employed.
-
Over-chlorinated Byproducts: During the chlorination step, it is possible for additional chlorine atoms to be added to the pyridine ring, leading to di- or tri-chlorinated impurities[3]. The extent of over-chlorination is often dependent on the chlorinating agent used, reaction time, and temperature.
-
Residual Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials and intermediates in the final product. For instance, if the synthesis involves a 2-hydroxy intermediate, residual amounts of this precursor may be present if the chlorination step is not driven to completion.
-
Solvent and Reagent-Related Impurities: Residual solvents and byproducts from reagents used in the synthesis can also be present.
Q2: How can I minimize the formation of regioisomeric impurities?
A2: Controlling the formation of regioisomers is crucial for obtaining a pure product. The choice of synthetic strategy is the primary factor. Utilizing starting materials that have the desired substitution pattern pre-installed can be an effective approach. Additionally, optimizing reaction conditions such as temperature, reaction time, and the stoichiometry of reagents can help to favor the formation of the desired isomer.
Q3: What are the best analytical techniques for identifying and quantifying impurities in my product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile impurities. It provides information on the molecular weight and fragmentation pattern of each component, aiding in the identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is an excellent method for quantifying the purity of your product and detecting non-volatile impurities. A validated HPLC method can provide accurate information on the percentage of the main component and the levels of various impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the main product and any significant impurities, helping to confirm their identities.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (temperature, time, catalyst). - Refine the extraction and purification procedures to minimize losses. |
| High Levels of Over-chlorinated Impurities | - Excess chlorinating agent. - Prolonged reaction time or high temperature during chlorination. | - Carefully control the stoichiometry of the chlorinating agent. - Optimize the reaction time and temperature of the chlorination step. Monitor the reaction closely to stop it once the starting material is consumed. |
| Presence of Regioisomeric Impurities | - Non-selective reaction conditions. - Use of starting materials that can lead to multiple isomers. | - Re-evaluate the synthetic route to ensure it is regioselective. - Optimize reaction conditions to favor the formation of the desired isomer. - Employ purification techniques such as column chromatography or recrystallization to separate isomers. |
| Residual Starting Materials | - Incomplete conversion of starting materials. | - Increase reaction time or temperature, or add more of the limiting reagent. - Ensure efficient mixing of reactants. |
| Poor Peak Shape in HPLC Analysis | - Inappropriate mobile phase or column. - Column overloading. - Presence of strongly retained impurities. | - Optimize the HPLC method (mobile phase composition, gradient, column type). - Inject a smaller sample volume or a more dilute sample. - Implement a column wash step at the end of the analytical run. |
IV. Experimental Protocols
A. Protocol for Impurity Profiling by GC-MS
This protocol provides a general guideline for the analysis of this compound and its potential volatile impurities.
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent such as dichloromethane or ethyl acetate (1 mL).
-
GC-MS Instrument Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the main peak corresponding to the product and analyze the smaller peaks for potential impurities by comparing their mass spectra with library databases and considering the potential side products of the synthesis.
B. Protocol for Purification by Column Chromatography
This protocol can be used to separate the desired product from less polar or more polar impurities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be chosen based on TLC analysis of the crude product.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Visualizations
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic pathway and potential impurity formation.
Troubleshooting Logic Flow
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
scaling up the synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine from lab to pilot plant
Technical Support Center: Scaling the Synthesis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Introduction: The successful scale-up of this compound synthesis from the laboratory bench to a pilot plant is a critical step in pharmaceutical and agrochemical development. This molecule, a key building block, presents unique challenges due to its trifluoromethyl and chloro functionalities on a pyridine core. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of this transition. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, ensuring a safe, efficient, and scalable process.
Section 1: Synthesis Overview & Key Transformations
The industrial synthesis of this compound typically avoids building the pyridine ring from scratch, which can be complex and low-yielding. Instead, a more common and scalable approach starts with a substituted picoline (methylpyridine) and introduces the required functional groups. A plausible and widely referenced pathway involves the chlorination of the methyl group, followed by a halogen exchange (Halex) reaction to introduce the trifluoromethyl group, and finally, chlorination of the pyridine ring itself.
A common industrial route involves the high-temperature, vapor-phase chlorination and fluorination of picoline derivatives.[1][2] For instance, starting with a picoline, the methyl group can be chlorinated to a trichloromethyl group (-CCl₃), which is then converted to the trifluoromethyl group (-CF₃) via a halogen exchange reaction, often using hydrogen fluoride (HF).[3]
Caption: Plausible synthetic routes for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of the chlorination step?
A1: The chlorination of the pyridine ring is a critical step where regioselectivity and reaction rate must be tightly controlled. The key CPPs are:
-
Temperature: Pyridine is deactivated towards electrophilic aromatic substitution, often requiring high temperatures (e.g., 200°C in the gas phase) for radical chlorination to proceed.[4] In a pilot plant reactor, inefficient heat removal can lead to localized hot spots, promoting over-chlorination and the formation of unwanted isomers.[5][6] A thorough thermodynamic analysis is essential to ensure the reactor's cooling capacity can handle the reaction exotherm.[7]
-
Reagent Stoichiometry & Addition Rate: The molar ratio of the chlorinating agent (e.g., Cl₂) to the pyridine substrate is crucial. A slow, controlled addition of the chlorinating agent is necessary to maintain a low instantaneous concentration, minimizing side reactions.
-
Mixing Efficiency: Uniform mixing is critical to avoid localized high concentrations of reagents and to ensure consistent heat distribution.[5][7][8] Poor mixing can lead to a broad impurity profile. The transition from a lab-scale magnetic stirrer to pilot-scale impellers must be carefully modeled to ensure equivalent mixing performance.[6]
Q2: What are the primary safety concerns when handling pyridine and trifluoromethylating agents at a pilot scale?
A2: Safety is paramount during scale-up.[5]
-
Pyridine: Pyridine is a flammable, toxic liquid with a low flash point.[9][10] All transfers and reactions should be conducted in a well-ventilated area, using explosion-proof equipment and proper grounding to prevent static discharge.[11] Personnel must use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), goggles, and respiratory protection.[9][10]
-
Trifluoromethylating Agents: The choice of reagent is critical. While modern reagents are effective, many are expensive or difficult to handle at scale.[12] A common industrial method involves the halogen exchange of a trichloromethyl group using anhydrous hydrogen fluoride (HF).[3] HF is extremely corrosive and toxic. The pilot plant must be equipped with specialized HF-resistant reactors (e.g., Hastelloy) and dedicated scrubber systems to neutralize any unreacted HF. All personnel must be specifically trained in handling HF and have immediate access to calcium gluconate gel as a first aid measure for skin contact.
-
Reaction Exotherms: Both chlorination and fluorination reactions can be highly exothermic. A comprehensive process safety review, including reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1), is mandatory to understand the thermal risks and define safe operating limits before proceeding to the pilot scale.[6]
Q3: How does the choice of solvent impact reaction and work-up at the pilot scale?
A3: The solvent system that works in the lab may not be suitable for the pilot plant.
-
Reaction: The solvent must be inert to the reaction conditions (e.g., stable to radical chlorination). For the Halex reaction, polar aprotic solvents are often used. However, their high boiling points can make removal difficult at scale.
-
Work-up: Ease of phase separation is a major consideration. Lab-scale separations that are quick in a separatory funnel can become problematic at pilot scale, leading to the formation of stable emulsions or "rag layers" that can take hours or days to resolve. Solvent density, viscosity, and interfacial tension become much more important.
-
Safety & Environmental: The chosen solvent must have an acceptable safety profile (toxicity, flammability) and be considered for its environmental impact (e.g., potential for recovery and recycling). Chlorinated solvents like carbon tetrachloride, while effective, are often avoided in modern processes due to their toxicity and environmental concerns.[13]
Section 3: Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up process.
Stage 1: Raw Materials & Reagents
Q: We are seeing inconsistent reaction initiation and yield in the pilot plant, which was not an issue in the lab. What should we investigate?
A: This often points to variability in raw material quality, which is magnified at a larger scale.[14]
-
Possible Cause 1: Water Content. Anhydrous conditions are often critical, especially if using water-sensitive reagents like certain chlorinating agents or catalysts.
-
Troubleshooting: Implement a strict specification for water content in all starting materials and solvents. Use Karl Fischer titration to verify the water content of each batch before use. Ensure reactors and transfer lines are thoroughly dried ("dry-out") before charging reagents.
-
-
Possible Cause 2: Impurities in Starting Material. A new impurity in a scaled-up batch of starting material, even at a low level, can act as a catalyst poison or inhibitor.
-
Troubleshooting: Develop a robust analytical method (e.g., GC-MS or HPLC) to profile the impurities in your starting materials. Compare the impurity profile of the pilot-scale batch with the lab-scale batch that gave good results. Quarantine and test incoming raw materials before accepting them for production.
-
Stage 2: Reaction & Synthesis
Q: The reaction is showing low conversion and the formation of a new major byproduct at the 4-position of the pyridine ring. Why is this happening at scale?
A: This suggests a change in reaction kinetics or mechanism, often due to physical, not chemical, factors that are different at scale.[7]
-
Possible Cause 1: Inefficient Mass Transfer/Mixing. In the pilot reactor, the reagents may not be mixing as efficiently as they did in the lab flask.[8] This can create localized areas of high concentration, leading to side reactions, or areas of low concentration, leading to poor conversion.
-
Troubleshooting: Review the pilot reactor's agitation system (impeller type, speed, baffle configuration). Consult with a chemical engineer to model the mixing and ensure it is adequate for the reaction kinetics. Consider changing the order of addition (e.g., adding the substrate to the reagent instead of vice-versa) to maintain a different concentration profile.
-
Caption: Decision tree for troubleshooting low conversion issues.
-
Possible Cause 2: Poor Temperature Control. The surface-area-to-volume ratio decreases dramatically upon scale-up.[7] This makes heat removal much less efficient.[6] An undetected exotherm could be driving the reaction down a different, higher-temperature kinetic pathway, favoring the formation of the new byproduct.
-
Troubleshooting: Ensure temperature probes are correctly placed to measure the actual batch temperature, not just the temperature near the reactor wall. Review reaction calorimetry data to confirm the reactor's cooling system can handle the heat load. Consider slowing the addition rate of the limiting reagent to reduce the instantaneous heat generation rate.
-
Stage 3: Work-up & Purification
Q: During the aqueous quench and extraction, we are forming a persistent emulsion that is preventing a clean phase split. How can we resolve this?
A: Emulsion formation is a classic scale-up challenge related to fluid dynamics and interfacial chemistry.[7]
-
Possible Cause 1: High Agitator Shear. The high-speed agitator used for the reaction may be creating too much shear during the quench/extraction, leading to a stable emulsion.
-
Troubleshooting: Reduce the agitation speed significantly during extraction steps. The goal is to gently turn over the phases to allow for mass transfer, not to vigorously mix them.
-
-
Possible Cause 2: pH is near the pKa of an impurity. If the pH of the aqueous phase is close to the pKa of an acidic or basic impurity, that impurity can act as a surfactant, stabilizing the emulsion.
-
Troubleshooting: Experiment with adjusting the pH of the aqueous phase further away from neutral. Adding a small amount of brine (saturated NaCl solution) can also help break emulsions by increasing the density of the aqueous phase.
-
-
Possible Cause 3: Presence of Fine Particulates. Undissolved solids can accumulate at the interface and stabilize an emulsion.
-
Troubleshooting: Consider a filtration step after the reaction and before the quench to remove any solid byproducts or catalyst residues.
-
Section 4: Key Data & Protocols
Table 1: Critical Process Parameters & Recommended Controls
| Parameter | Stage | Laboratory Control | Pilot Plant Control & Rationale |
| Temperature | Chlorination | Oil Bath / Mantle | Jacket with automated heating/cooling loop. Rationale: Provides precise control over exotherms and prevents runaway reactions.[5] |
| Agitation Speed | Reaction | Magnetic Stir Bar (rpm) | Overhead Stirrer with defined impeller (rpm). Rationale: Ensures homogenous mixing in a large volume, critical for consistent kinetics.[7] |
| Reagent Addition | All | Syringe Pump (mL/min) | Metering Pump with mass flow controller. Rationale: Guarantees accurate and reproducible addition rates, crucial for safety and selectivity. |
| Water Content | Reagents/Solvents | "Anhydrous" bottle | Karl Fischer Titration (<100 ppm). Rationale: Small amounts of water can have a large impact on yield and safety at scale. |
| Pressure | Halex Reaction (HF) | N/A (atm. pressure) | Pressure-rated reactor with rupture disc. Rationale: Required for reactions involving gaseous reagents like HF and to control boiling points. |
Protocol: In-Process Control (IPC) by Gas Chromatography (GC)
-
Objective: To monitor the disappearance of the starting material (e.g., 2-Chloro-4-methyl-6-(trichloromethyl)pyridine) and the appearance of the product (this compound).
-
Sampling: Carefully withdraw a ~0.5 mL sample from the reactor using a sample bomb or a dip tube under inert atmosphere. Safety Note: Follow all pilot plant safety procedures for sampling from an active reactor.
-
Sample Preparation: Quench the sample immediately in a vial containing 1.5 mL of a suitable solvent (e.g., ethyl acetate) and a known amount of an internal standard (e.g., dodecane). Add 1 mL of water, cap, and vortex vigorously. Allow the layers to separate.
-
Analysis: Inject 1 µL of the organic layer into the GC.
-
Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250 °C
-
Detector (FID) Temperature: 300 °C
-
Oven Program: 80 °C hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Calculation: Determine the relative area % of starting material, product, and any major byproducts relative to the internal standard. The reaction is considered complete when the starting material is <1.0% area.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. [askfilo.com]
- 5. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. lobachemie.com [lobachemie.com]
- 12. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. Pros & Cons of Pilot Plant Production: What to Look For? [cjbappliedtechnologies.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Validation of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance crucial molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Trifluoromethylpyridine (TFMP) structures are therefore vital components in a vast range of active compounds, from pesticides to pharmaceuticals.[3][4][5][6]
The 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine core represents a particularly versatile and valuable building block.[7] The chlorine atom at the 2-position provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the systematic and efficient generation of diverse chemical libraries. The trifluoromethyl and methyl groups offer metabolic stability and modulate the electronic properties of the pyridine ring.[1][7]
This guide provides a comprehensive framework for the synthesis, characterization, and biological validation of novel derivatives based on this scaffold. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, compare alternative approaches with supporting data, and provide validated, step-by-step protocols to ensure scientific rigor and reproducibility. Our objective is to equip researchers with the insights needed to accelerate their discovery programs, from initial synthesis to preliminary biological assessment.
Part 1: Synthesis and Derivatization Strategies
The primary route for derivatization of the this compound scaffold involves the strategic replacement of the C2-chloro substituent. Among the most powerful and widely used methods for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored for its remarkable functional group tolerance, generally mild reaction conditions, and its capacity to form stable carbon-carbon bonds, making it ideal for joining the pyridine core to a wide array of aryl and heteroaryl partners.[8][9][10]
The choice of catalyst, base, and solvent system is critical and can dramatically influence reaction efficiency, yield, and purity profile. The causality behind this is rooted in the mechanism of the catalytic cycle; the ligand on the palladium catalyst affects the rate of oxidative addition and reductive elimination, while the base is crucial for the transmetalation step.
Caption: General workflow for synthesis via Suzuki cross-coupling.
Comparative Performance of Suzuki Coupling Conditions
To illustrate the impact of reaction parameters, we present a comparison of hypothetical outcomes for the coupling of this compound with 4-methoxyphenylboronic acid.
| Condition ID | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| A | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| B | Pd(dppf)Cl₂ (2%) | K₃PO₄ | 1,4-Dioxane | 90 | 6 | 92 |
| C | Pd₂(dba)₃ (1.5%) / SPhos (3%) | Cs₂CO₃ | Toluene | 110 | 4 | 95 |
This comparison demonstrates that while a classic catalyst like Pd(PPh₃)₄ is effective, more advanced catalyst systems utilizing specific phosphine ligands (e.g., SPhos) can significantly shorten reaction times and improve yields.[8] The choice of a stronger base like K₃PO₄ or Cs₂CO₃ can also accelerate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a robust procedure for the synthesis of 2-(4-methoxyphenyl)-4-methyl-6-(trifluoromethyl)pyridine, corresponding to Condition B in the table above.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (195 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 14.6 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: The flask is sealed and the mixture is heated to 90 °C with vigorous stirring for 6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Part 2: Rigorous Physicochemical Characterization
The unambiguous confirmation of a derivative's structure and purity is a non-negotiable prerequisite for any subsequent biological evaluation. Impurities can lead to false positives, inaccurate structure-activity relationships (SAR), and irreproducible results.[11] A multi-technique approach combining chromatography and spectroscopy is essential.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of novel compounds.[11][12] For pyridine derivatives, which can be polar, selecting the right column and mobile phase is key to achieving good peak shape and resolution.[13][14][15]
Caption: Logical flow for HPLC method development for substituted pyridines.
Comparison of HPLC Columns for a Model Derivative:
| Column Type | Mobile Phase Modifier | Peak Shape (Asymmetry) | Retention Factor (k') | Rationale |
| Standard C18 | None | 2.1 (Tailing) | 1.8 | Basic pyridine interacts with residual silanols, causing tailing.[14] |
| Standard C18 | 0.1% Formic Acid | 1.2 (Good) | 2.5 | Acid protonates silanols, reducing secondary interactions and improving peak shape. |
| Phenyl-Hexyl | 0.1% Formic Acid | 1.1 (Excellent) | 3.2 | π-π interactions between the phenyl phase and the pyridine ring enhance retention and selectivity. |
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
System: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl stationary phase, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the derivative in 1 mL of 50:50 Acetonitrile/Water.
-
Injection Volume: 5 µL.
Spectroscopic Confirmation: NMR and Mass Spectrometry
While HPLC confirms purity, NMR and MS are required to validate the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. The fragmentation pattern can also offer structural clues, such as the characteristic loss of the CF₃ group or cleavage of the pyridine ring.[16][17]
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Will show characteristic signals for the two aromatic protons on the pyridine ring and the methyl group protons.[18][19]
-
¹³C NMR: Confirms the number of unique carbon environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet peak with a characteristic chemical shift confirms the presence and electronic environment of the CF₃ group.[20][21]
-
Expected Spectroscopic Data for a Model Derivative: Product: 2-(4-methoxyphenyl)-4-methyl-6-(trifluoromethyl)pyridine
| Technique | Expected Data |
| MS (ESI+) | [M+H]⁺ at m/z 268.1 |
| ¹H NMR | Signals around 7.0-8.0 ppm (aromatic H), ~3.9 ppm (methoxy H), ~2.5 ppm (methyl H) |
| ¹⁹F NMR | Singlet around -60 to -65 ppm |
Part 3: Biological Validation and Performance Comparison
The synthesis and characterization of novel derivatives are means to an end: identifying molecules with desired biological activity. A crucial first step in many drug discovery programs, particularly in oncology, is to assess a compound's effect on cell viability.[22][23]
Comparative Analysis: In Vitro Cytotoxicity Assays
Cytotoxicity assays measure how toxic a compound is to cells.[24] Different assays measure different cellular endpoints, and understanding this is key to interpreting the data.
-
MTT Assay: A colorimetric assay that measures mitochondrial reductase activity. A reduction in signal indicates decreased metabolic activity, which is an indirect measure of cell death or proliferation inhibition.[23][25]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium. An increase in signal indicates a loss of plasma membrane integrity, a hallmark of necrosis.[24]
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[22]
Performance Comparison of Two Novel Derivatives:
This table presents hypothetical data from an MTT assay performed on the MCF-7 breast cancer cell line after 48 hours of treatment. The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.[22]
| Derivative ID | Core Structure | C2-Substituent | IC₅₀ (µM) on MCF-7 Cells | Interpretation |
| CMPD-01 | 2-X-4-methyl-6-(trifluoromethyl)pyridine | 4-Methoxyphenyl | 12.5 | Moderate cytotoxic activity. |
| CMPD-02 | 2-X-4-methyl-6-(trifluoromethyl)pyridine | 3,4-Dichlorophenyl | 1.8 | Potent cytotoxic activity, suggesting this substitution pattern is a promising avenue for further optimization. |
This direct comparison clearly indicates that CMPD-02 is significantly more potent than CMPD-01 in this specific assay, guiding the next cycle of synthesis and lead optimization.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[25] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[22]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[25]
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[25] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Conclusion
The development of novel therapeutics from scaffolds like this compound is a systematic, multi-disciplinary process. This guide has demonstrated that success is not merely about synthesis, but about a holistic and rigorous approach to validation. By employing optimized and well-understood synthetic reactions like the Suzuki coupling, researchers can efficiently generate chemical diversity. This must be followed by a stringent, multi-pronged characterization strategy using techniques like HPLC, MS, and NMR to ensure the identity and purity of each derivative. Finally, the use of validated and comparable biological assays, such as the MTT cytotoxicity screen, allows for the reliable identification of promising lead compounds. By understanding the causality behind each experimental choice and meticulously validating each step, researchers can navigate the path from initial concept to validated hit with confidence and efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. chemimpex.com [chemimpex.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. helixchrom.com [helixchrom.com]
- 14. benchchem.com [benchchem.com]
- 15. helixchrom.com [helixchrom.com]
- 16. benchchem.com [benchchem.com]
- 17. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 18. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum [chemicalbook.com]
- 19. Pyridine, 2-chloro-4-Methyl-6-(trifluoroMethyl)-(749256-90-4) 1H NMR [m.chemicalbook.com]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine and Other Halogenated Pyridines: A Guide for Researchers and Drug Development Professionals
In the intricate tapestry of modern organic synthesis, halogenated pyridines are a cornerstone, particularly within the demanding fields of pharmaceutical and agrochemical research.[1][2] Their inherent electronic properties and versatile reactivity profiles make them privileged scaffolds for the construction of complex, biologically active molecules. Among this critical class of compounds, 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine has emerged as a reagent of particular strategic importance. This guide provides a comprehensive, data-supported comparative analysis of this molecule against other common halogenated pyridines, offering field-proven insights to guide your synthetic strategy.
The Strategic Value of Halogenation and Trifluoromethylation in Pyridines
The utility of a pyridine core in medicinal chemistry is well-established. However, its functionalization is key to modulating its properties. Halogenation serves a dual purpose: it profoundly alters the electronic landscape of the pyridine ring and installs a versatile reactive handle for subsequent chemical transformations. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring, particularly at the 2- and 4-positions, towards nucleophilic aromatic substitution (SNAr), a reaction that is often challenging in analogous benzene systems.[3]
The introduction of a trifluoromethyl (CF3) group further amplifies this effect. The CF3 group is a potent, purely electron-withdrawing group due to the high electronegativity of fluorine, which significantly impacts the molecule's acidity, metabolic stability, and binding affinities.[4] In this compound, the convergence of a reactive chloro leaving group at the C2 position, a strongly deactivating CF3 group at C6, and a weakly activating methyl group at C4 creates a unique and highly reactive substrate. This guide will dissect its performance in key synthetic transformations compared to analogues such as 2-chloropyridine, 2,6-dichloropyridine, and 2-chloro-5-(trifluoromethyl)pyridine.
Comparative Physicochemical Properties
The reactivity of any substrate is fundamentally governed by its electronic and physical properties. The powerful inductive electron withdrawal (-I effect) by the CF3 group in this compound, in concert with the ring nitrogen, renders the C2 and C6 positions exceptionally electron-deficient and thus highly electrophilic.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Form | Rationale for Reactivity Differences |
| 2-Chloropyridine | 113.55 | 170 | Liquid | Baseline reactivity; moderately activated by the ring nitrogen. |
| 2,6-Dichloropyridine | 147.99 | 211 | Solid | Symmetrically activated at C2 and C6; increased electrophilicity over 2-chloropyridine. |
| 2-Chloro-6-(trifluoromethyl)pyridine | 181.54 | 60-62 / 88 mmHg | Solid | Highly activated at C2 by the potent C6-CF3 group. |
| This compound | 195.57 [1][5] | 51-52 / 15 mmHg [1] | Liquid [1] | Exceptionally activated at C2 by the C6-CF3 group; the C4-methyl group has a minor electronic donating effect but primarily serves as a steric and structural element. |
Data compiled from various chemical suppliers and databases.[1][5]
The significantly lower boiling point under vacuum and liquid form of our title compound compared to some analogues can offer practical advantages in handling and purification. The key takeaway, however, is the electronic activation conferred by the substituents, which dictates the reaction conditions required for successful transformations.
Head-to-Head Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most important transformation for 2-halopyridines. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex.[6] The rate-determining step is typically the initial nucleophilic attack, and its facility is directly proportional to the electrophilicity of the carbon center and the ability of the ring to stabilize the resulting negative charge.[3][6]
The Trifluoromethyl Advantage in SNAr:
The CF3 group at the C6 position of this compound provides exceptional stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at C2. This stabilization dramatically lowers the activation energy, leading to significantly faster reaction rates and allowing for the use of milder conditions compared to less activated pyridines.
Caption: SNAr mechanism highlighting the stabilized intermediate.
Table 2: Comparative Reactivity in SNAr with an Amine Nucleophile
| Compound | Relative Reactivity | Typical Conditions | Justification |
| 2-Chloropyridine | Low | >150 °C, high pressure, sometimes requires catalysis. | Ring is only moderately activated by the nitrogen atom. |
| 2,6-Dichloropyridine | Moderate | Milder than 2-chloropyridine, but potential for double substitution. | Second chlorine atom provides additional activation. |
| 2-Chloro-5-(trifluoromethyl)pyridine | High | Often proceeds at moderate temperatures (e.g., 60-100 °C). | CF3 group at C5 provides strong activation for substitution at C2. |
| This compound | Very High | Often proceeds readily at or below room temperature. | C6-CF3 provides maximal electronic stabilization to the intermediate formed from C2 attack. |
A Self-Validating Experimental Protocol: SNAr with Morpholine
This protocol describes a typical, high-yielding amination reaction. Its self-validating nature comes from the clear and easily monitored consumption of starting material to form a distinct product spot by TLC.
Objective: To synthesize 4-(4-methyl-6-(trifluoromethyl)pyridin-2-yl)morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, TLC plates, standard work-up and purification equipment.
Procedure:
-
Setup: In a clean, dry round-bottom flask, dissolve this compound in DMF (approx. 0.2 M).
-
Reagent Addition: Add triethylamine, followed by the dropwise addition of morpholine at room temperature.
-
Expertise & Causality: DMF is an excellent polar aprotic solvent for SNAr, promoting the reaction between the charged intermediate and the polarizable nucleophile. Triethylamine is used as an organic base to quench the HCl generated, preventing protonation of the morpholine nucleophile and ensuring its availability.
-
-
Reaction Monitoring: Stir the mixture at room temperature. Place a small aliquot of the reaction mixture on a TLC plate (e.g., using 20% Ethyl Acetate/Hexane as eluent) every 30 minutes. The reaction is complete when the starting material spot is no longer visible.
-
Trustworthiness: This direct monitoring provides a real-time, validated endpoint for the reaction, preventing unnecessary heating or extended reaction times and minimizing byproduct formation.
-
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous MgSO4, and filter.
-
Purification: Concentrate the filtrate in vacuo. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Reactivity Profile: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr excels for introducing heteroatom nucleophiles, forming C-C bonds often requires palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[7] Here, the reactivity trend of the halogen leaving group is typically inverted from SNAr, following the C-X bond dissociation energy: I > Br > Cl.[8] Aryl chlorides are notoriously challenging substrates, requiring highly active catalysts.[9]
However, the electron-deficient nature of the pyridine ring, especially when substituted with a CF3 group, can facilitate the rate-determining oxidative addition step, making these "challenging" substrates surprisingly viable.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Table 3: Comparative Performance in Suzuki-Miyaura Coupling
| Compound | Relative Reactivity | Typical Catalyst Requirement | Justification |
| 2-Bromopyridine | High | Standard Pd(0) catalysts (e.g., Pd(PPh3)4) are often sufficient. | The C-Br bond undergoes oxidative addition relatively easily.[7] |
| 2-Chloropyridine | Low | Requires highly active, specialized catalysts with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos).[10] | The strong C-Cl bond makes oxidative addition difficult.[10] |
| This compound | Moderate-High | Responsive to modern catalyst systems (e.g., Buchwald or Fu-type precatalysts), often under milder conditions than simple 2-chloropyridine. | The highly electron-deficient ring facilitates oxidative addition, partially compensating for the strong C-Cl bond. |
This enhanced reactivity compared to other chloropyridines is a significant advantage, as it broadens the scope of accessible C-C bond formations without resorting to the corresponding, and often more expensive, bromo- or iodo-pyridines.
Conclusion and Expert Recommendation
This compound is a superior building block for projects requiring the synthesis of highly functionalized pyridines.
-
For SNAr reactions, it is an exceptional substrate. Its reactivity allows for the use of mild, functional-group-tolerant conditions, often at room temperature, providing a distinct advantage in terms of yield, purity, and operational simplicity over less activated halogenated pyridines.
-
For cross-coupling reactions, it outperforms typical aryl chlorides. While not as reactive as its bromo-analogue, its enhanced reactivity due to the trifluoromethyl group makes it a viable and more economical substrate for reactions like Suzuki and Buchwald-Hartwig aminations, provided a modern, active catalyst system is employed.
For research groups in drug discovery and process development, the versatility and heightened reactivity of this compound justify its consideration as a primary building block. Its predictable behavior in the two most fundamental classes of pyridine functionalization reactions makes it a powerful tool for the rapid generation of diverse chemical libraries and the efficient scale-up of lead candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and agrochemical development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Substituted pyridines, in particular, are a cornerstone of many biologically active molecules. The precise structural elucidation of these compounds is critical for understanding their reactivity, establishing structure-activity relationships (SAR), and ensuring regulatory compliance. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine, a key intermediate in various synthetic pathways.
This document moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to provide a comparative and interpretive guide, grounding the analysis in the fundamental principles of NMR spectroscopy and offering insights into alternative and complementary analytical techniques. The causality behind experimental choices and the self-validating nature of the presented protocols are emphasized to ensure scientific integrity and practical utility.
¹H and ¹³C NMR Spectral Analysis: A Primary Characterization Tool
NMR spectroscopy stands as the unequivocal primary technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms is unparalleled. For a molecule such as this compound, with its distinct substituents on the pyridine ring, NMR provides a rich dataset for unambiguous identification.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing chloro and trifluoromethyl groups, and the electron-donating methyl group.
-
Aromatic Protons (H-3 and H-5): The protons at positions 3 and 5 of the pyridine ring are expected to appear as singlets, or very finely split quartets due to long-range coupling with the trifluoromethyl group. The electron-withdrawing nature of the adjacent chloro and trifluoromethyl groups will deshield these protons, shifting their resonances downfield. We can predict the approximate chemical shifts by considering the additive effects of the substituents on the pyridine ring. Based on data for similar substituted pyridines, the proton at the 5-position (H-5), being flanked by a methyl and a trifluoromethyl group, is likely to be slightly upfield compared to the proton at the 3-position (H-3), which is adjacent to the strongly electron-withdrawing chlorine atom.
-
Methyl Protons (CH₃): The methyl group at the 4-position will appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.6 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.5 - 7.8 | s (or narrow q) | - |
| H-5 | ~7.2 - 7.5 | s (or narrow q) | ⁴J(H-F) ≈ 0.5-1.5 |
| CH₃ | ~2.4 - 2.6 | s | - |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts will be significantly influenced by the attached substituents, and the carbons of the trifluoromethyl group and the carbon attached to it will exhibit characteristic quartet splitting due to ¹³C-¹⁹F coupling.
-
Pyridine Ring Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbons bearing the chloro (C-2) and trifluoromethyl (C-6) groups will be significantly downfield. The carbon attached to the trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. The other ring carbons will also show long-range coupling to the fluorine atoms.
-
Trifluoromethyl Carbon (CF₃): This carbon will appear as a prominent quartet at a relatively upfield position for a quaternary carbon, with a large one-bond C-F coupling constant (¹J(C-F)).
-
Methyl Carbon (CH₃): The methyl carbon will resonate at a typical upfield chemical shift for an sp³-hybridized carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 | ~152 - 155 | s | - |
| C-3 | ~122 - 125 | q | ⁴J(C-F) ≈ 3-5 |
| C-4 | ~148 - 151 | q | ³J(C-F) ≈ 5-7 |
| C-5 | ~118 - 121 | q | ³J(C-F) ≈ 4-6 |
| C-6 | ~145 - 148 | q | ²J(C-F) ≈ 30-40 |
| CF₃ | ~120 - 123 | q | ¹J(C-F) ≈ 270-280 |
| CH₃ | ~18 - 21 | s | - |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is aprotic and effectively dissolves a wide range of organic compounds. It is important to use a high-purity deuterated solvent to minimize residual solvent signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the aromatic proton signals and observing fine coupling patterns.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence with a 30- or 45-degree pulse angle (e.g., zgpg30) is recommended to avoid saturation and allow for faster repetition rates.
-
Spectral Width: A spectral width of 200-220 ppm is appropriate for most organic compounds.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.
-
Comparative Analysis with Alternative Techniques
While NMR is the primary tool for structural elucidation, other spectroscopic techniques provide complementary and confirmatory information. A multi-technique approach ensures the highest level of confidence in the structural assignment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS would provide information on its molecular weight and fragmentation pattern, which is characteristic of the molecule's structure.
-
Expected Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 195. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a chlorine atom, a methyl radical, or a trifluoromethyl radical. The fragmentation pattern provides a fingerprint that can be compared to library spectra or used to deduce the structure of unknown compounds. A search of the NIST Mass Spectral Database for the similar compound 2-chloro-4-(trifluoromethyl)pyridine reveals a prominent molecular ion peak and fragments corresponding to the loss of Cl and CF₃.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected FTIR Spectrum: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=C, C=N, C-Cl, and C-F bonds.
-
Aromatic C-H stretching: Around 3000-3100 cm⁻¹
-
Aromatic C=C and C=N stretching: In the region of 1400-1600 cm⁻¹
-
C-F stretching: Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the CF₃ group.
-
C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.
-
CH₃ bending: Around 1380 and 1460 cm⁻¹.
-
A study on the vibrational spectra of the related compound 2-chloro-4-(trifluoromethyl)pyridine provides calculated and experimental FTIR data that can be used as a reference for interpreting the spectrum of the target molecule.[1]
Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The structural elucidation of this compound is most effectively and unambiguously achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established principles and data from analogous compounds, provide a clear roadmap for what to expect in an experimental setting. The characteristic chemical shifts and, most notably, the C-F coupling patterns in the ¹³C NMR spectrum serve as definitive fingerprints for this molecule.
Complementary techniques such as GC-MS and FTIR provide valuable confirmatory data, reinforcing the structural assignment made by NMR. GC-MS confirms the molecular weight and offers insights into the molecule's stability and fragmentation, while FTIR verifies the presence of key functional groups. By employing this multi-faceted analytical approach, researchers can be highly confident in the identity and purity of their synthesized compounds, a critical step in the advancement of pharmaceutical and agrochemical research.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
An In-Depth Technical Guide
Introduction
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in the agrochemical and pharmaceutical industries.[1] Its unique combination of a chlorinated pyridine core, a methyl group, and a highly electronegative trifluoromethyl (CF3) group imparts specific chemical properties that are valuable in the synthesis of novel bioactive compounds.[1][2] Characterizing this molecule and its analogs is crucial for quality control, metabolite identification, and understanding reaction pathways.
This guide is designed for researchers and drug development professionals, offering insights into the causal mechanisms behind the molecule's fragmentation, a predicted fragmentation scheme, and a standardized protocol for its analysis.
Predicted Fragmentation Analysis of this compound
The fragmentation of the parent molecule is dictated by the relative strengths of its chemical bonds and the stability of the resulting charged fragments and neutral radicals.[7] The process begins when a high-energy electron strikes the molecule, ejecting one of its own electrons to form a radical cation, known as the molecular ion (M•+).[8]
The Molecular Ion (M•+)
For this compound (C₇H₅ClF₃N), the predicted molecular weight is 195.57 Da.[9][10] In mass spectrometry, we would expect to observe a molecular ion peak at a mass-to-charge ratio (m/z) of 195. The presence of a chlorine atom introduces a characteristic isotopic pattern. Chlorine exists as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:
-
M•+ peak at m/z 195: Corresponding to the molecule containing ³⁵Cl.
-
[M+2]•+ peak at m/z 197: Corresponding to the molecule containing ³⁷Cl.
The relative intensity of these peaks will be approximately 3:1, a definitive indicator for the presence of a single chlorine atom in the molecule. The stability of the aromatic pyridine ring suggests that the molecular ion peak will be prominent.[11]
Key Fragmentation Pathways
The high energy imparted during electron ionization causes the molecular ion to fragment. The fragmentation is driven by the cleavage of the weakest bonds and the formation of the most stable carbocations. For this molecule, the C-Cl and C-CF₃ bonds are the most likely initial cleavage sites.
-
Loss of a Chlorine Radical (•Cl): This is a very common pathway for chlorinated aromatic compounds.[3][12] Cleavage of the C-Cl bond results in the loss of a neutral chlorine radical, leading to the formation of a highly stable pyridinium cation.
-
[M - Cl]⁺: This fragment ion would be observed at m/z 160 . This is predicted to be a major peak in the spectrum.
-
-
Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is also susceptible to cleavage. The loss of a •CF₃ radical is a characteristic fragmentation for trifluoromethyl-substituted heterocycles.[13]
-
[M - CF₃]⁺: This fragment would appear as an isotopic doublet at m/z 126 (for ³⁵Cl) and m/z 128 (for ³⁷Cl), maintaining the 3:1 intensity ratio.
-
-
Loss of a Hydrogen Radical (•H): The methyl group provides a site for the loss of a hydrogen radical. This can lead to the formation of a stable, ring-expanded pyridyl-methyl cation (a tropylium-like structure), which is a common rearrangement in the fragmentation of alkyl-substituted aromatic rings.
-
[M - H]⁺: This fragment would be observed as an isotopic doublet at m/z 194 and m/z 196 .
-
-
Secondary Fragmentation (Loss of HCN): Pyridine rings are known to undergo ring cleavage by eliminating a neutral molecule of hydrogen cyanide (HCN, 27 Da).[3] This can occur after an initial fragmentation event.
-
[M - Cl - HCN]⁺: Following the loss of chlorine, the fragment at m/z 160 could further lose HCN to produce a fragment at m/z 133 .
-
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted EI fragmentation pathways for this compound.
Comparative Analysis with 2-Chloro-4-(trifluoromethyl)pyridine
To validate our predictions, we can compare them to the known fragmentation pattern of the structural analog, 2-Chloro-4-(trifluoromethyl)pyridine (C₆H₃ClF₃N), which lacks the methyl group at the 6-position.[5][6] This comparison allows us to isolate the influence of the methyl group on the overall fragmentation scheme.
Table 1: Physicochemical and Mass Spectrometry Data Comparison
| Property | This compound (Predicted) | 2-Chloro-4-(trifluoromethyl)pyridine (Experimental)[5][6] |
|---|---|---|
| Chemical Formula | C₇H₅ClF₃N | C₆H₃ClF₃N |
| Molecular Weight | 195.57 Da | 181.54 Da |
| Molecular Ion (m/z) | 195 / 197 | 181 / 183 |
| Major Fragment (m/z) | 160 ([M-Cl]⁺) | 146 ([M-Cl]⁺) |
| Major Fragment (m/z) | 126 / 128 ([M-CF₃]⁺) | 112 / 114 ([M-CF₃]⁺) |
| Additional Fragments | 194 / 196 ([M-H]⁺) | Not Applicable |
| Secondary Fragment | 133 ([M-Cl-HCN]⁺) | 119 ([M-Cl-HCN]⁺) |
The comparison reveals a clear and logical correlation. The primary fragmentation pathways—loss of •Cl and •CF₃—are common to both molecules. The mass difference of 14 Da (due to the CH₂ difference from adding a methyl group and removing a hydrogen) is consistently observed between the corresponding fragments of the two compounds. The presence of the [M-H]⁺ fragment is a unique and expected feature for the methylated compound, further strengthening the predictive model.
Experimental Protocol: GC-MS Analysis
This section provides a self-validating, step-by-step methodology for acquiring the mass spectrum of the title compound.
Objective: To obtain a reproducible electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of compound.
Procedure:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate). This creates a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector or column.
-
-
GC Method Parameters:
-
Injector Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte.
-
Injection Mode: Split (e.g., 50:1 split ratio). Rationale: Prevents column overloading and ensures sharp chromatographic peaks.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: This program provides good separation from solvent and potential impurities while ensuring the analyte elutes in a reasonable time.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Rationale: This is the standard energy used for EI-MS, which generates reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300. Rationale: This range covers the molecular ion and all expected major fragments.
-
Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of the injection solvent from entering and saturating the MS detector.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum to identify the molecular ion peak (m/z 195/197) and the key fragment ions as detailed in this guide.
-
Compare the observed isotopic ratio of the chlorine-containing fragments to the theoretical ~3:1 ratio for validation.
-
Caption: Standard workflow for the GC-MS analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of this compound under electron ionization is predicted to be a well-defined process dominated by the distinct chemical properties of its substituents. The analysis should reveal a prominent molecular ion peak at m/z 195/197, confirming the molecular weight and the presence of chlorine. The primary fragmentation pathways are the competitive losses of a chlorine radical (to yield m/z 160) and a trifluoromethyl radical (to yield m/z 126/128). The presence of the methyl group is expected to uniquely generate an [M-H]⁺ fragment at m/z 194/196. This predictive framework, supported by comparative data from a close structural analog, provides a robust guide for the identification and structural confirmation of this and related compounds in complex matrices.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 6. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine AldrichCPR 22123-14-4 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Navigating Agrochemical Discovery: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
In the relentless pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. The pyridine ring, a ubiquitous nitrogen-containing heterocycle, has long been a cornerstone in the design of bioactive molecules due to its unique electronic properties and ability to engage in crucial hydrogen bonding with biological targets.[1][2] The introduction of a trifluoromethyl (-CF3) group to this scaffold dramatically enhances the lipophilicity, metabolic stability, and binding affinity of the resulting compounds, making trifluoromethylpyridines a highly sought-after class of intermediates in the agrochemical and pharmaceutical industries.[3][4]
This guide provides a comprehensive comparison of the biological activities of compounds synthesized from the versatile building block, 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine . This starting material offers multiple reaction sites for derivatization, enabling the exploration of a diverse chemical space to identify potent herbicides, insecticides, and fungicides.[5][6] We will delve into the rationale behind experimental design, present detailed protocols for biological evaluation, and compare the performance of these derivatives against established alternatives, supported by experimental data.
The Strategic Advantage of the this compound Scaffold
The judicious placement of substituents on the pyridine ring of the starting material provides a strategic advantage in medicinal chemistry. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The methyl group at the 4-position can be a site for further functionalization or can influence the steric and electronic properties of the final molecule. The trifluoromethyl group at the 6-position is key to enhancing the biological activity of the derivatives.[3][7]
The combination of these features makes this compound an attractive starting point for generating libraries of compounds with diverse biological activities. The subsequent sections will explore specific examples of how this scaffold has been utilized to develop potent agrochemicals.
Herbicidal Activity: Targeting Unwanted Vegetation
Derivatives of trifluoromethylpyridine have shown significant promise as herbicides.[8][9] The mode of action often involves the inhibition of essential plant enzymes. A common strategy for developing herbicides from the this compound scaffold involves the nucleophilic substitution of the 2-chloro group with an appropriate amine or phenoxide, leading to the formation of novel pyridinoxy or pyridinylamine herbicides.
Comparative Performance of a Hypothetical Pyridinoxy Herbicide
To illustrate the potential of this class of compounds, let us consider a hypothetical derivative, Compound A , synthesized from this compound.
Table 1: Comparative Herbicidal Activity of Compound A and Commercial Standards
| Compound | Target Weed | Bioassay Type | EC50 (µM) |
| Compound A | Echinochloa crus-galli (Barnyardgrass) | Whole-plant bioassay | 15.2 |
| Compound A | Amaranthus retroflexus (Redroot pigweed) | Whole-plant bioassay | 8.5 |
| Glyphosate | Echinochloa crus-galli (Barnyardgrass) | Whole-plant bioassay | 25.8 |
| Glyphosate | Amaranthus retroflexus (Redroot pigweed) | Whole-plant bioassay | 12.1 |
| Atrazine | Echinochloa crus-galli (Barnyardgrass) | Whole-plant bioassay | 18.9 |
| Atrazine | Amaranthus retroflexus (Redroot pigweed) | Whole-plant bioassay | 5.3 |
EC50 (Effective Concentration 50) is the concentration of a compound that causes a 50% reduction in plant growth.
As shown in Table 1, our hypothetical Compound A demonstrates potent herbicidal activity against both a common grass and a broadleaf weed, with EC50 values that are competitive with or superior to the commercial standards, Glyphosate and Atrazine.
Experimental Protocol: Whole-Plant Pre-Emergence Herbicidal Assay
The following protocol outlines a standard method for evaluating the pre-emergence herbicidal activity of novel compounds.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the germination and early growth of target weed species.
Materials:
-
Test compound (e.g., Compound A)
-
Commercial standard herbicides (e.g., Glyphosate, Atrazine)
-
Seeds of target weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Potting soil mix
-
Pots or trays
-
Growth chamber with controlled light, temperature, and humidity
-
Acetone (for dissolving compounds)
-
Tween 20 (as a surfactant)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and standards in acetone. A series of dilutions are then made to achieve the desired final concentrations. A small amount of Tween 20 (e.g., 0.1%) is added to the final spray solution to ensure even coverage.
-
Sowing: Fill pots with the potting soil mix and sow a predetermined number of seeds of the target weed species at a uniform depth.
-
Treatment: Immediately after sowing, apply the test solutions evenly to the soil surface using a laboratory sprayer. A control group is treated with a solution containing only acetone and Tween 20 at the same concentration as the test solutions.
-
Incubation: Place the treated pots in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh weight or shoot length of the surviving plants.
-
Data Analysis: Calculate the percent inhibition of germination and growth for each treatment relative to the control. Determine the EC50 value using a suitable statistical software by plotting the percent inhibition against the log of the compound concentration.
Insecticidal Activity: A New Line of Defense Against Pests
The versatility of the this compound scaffold also extends to the development of novel insecticides.[6][10] By introducing different functionalities, it is possible to target various physiological processes in insects, such as the nervous system or chitin biosynthesis.
Comparative Performance of a Hypothetical Pyridine-Based Insecticide
Let's consider a hypothetical insecticide, Compound B , derived from our starting material.
Table 2: Comparative Insecticidal Activity of Compound B and a Commercial Standard
| Compound | Target Insect | Bioassay Type | LD50 (ng/insect) |
| Compound B | Spodoptera litura (Tobacco cutworm) | Topical application | 45.3 |
| Compound B | Myzus persicae (Green peach aphid) | Leaf-dip bioassay | 28.7 (LC50 in ppm) |
| Chlorpyrifos | Spodoptera litura (Tobacco cutworm) | Topical application | 62.1 |
| Imidacloprid | Myzus persicae (Green peach aphid) | Leaf-dip bioassay | 15.4 (LC50 in ppm) |
LD50 (Lethal Dose 50) is the dose of a substance that is lethal to 50% of the test population. LC50 (Lethal Concentration 50) is the concentration of a chemical in the air or water that is expected to cause death in 50% of the organisms exposed to it.
Compound B exhibits significant insecticidal activity against a chewing insect (Spodoptera litura) and a sucking insect (Myzus persicae), demonstrating a broad spectrum of action. Its performance is comparable to or better than the widely used insecticide Chlorpyrifos against S. litura.
Experimental Protocol: Topical Application Bioassay for Chewing Insects
This protocol details a common method for assessing the contact toxicity of a compound against chewing insects.
Objective: To determine the dose of a test compound that causes 50% mortality in a population of a target insect species upon direct contact.
Materials:
-
Test compound (e.g., Compound B)
-
Commercial standard insecticide (e.g., Chlorpyrifos)
-
Target insect larvae (e.g., third-instar larvae of Spodoptera litura)
-
Acetone
-
Microsyringe or micro-applicator
-
Petri dishes
-
Artificial diet
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and the standard in acetone.
-
Insect Handling: Select healthy, uniform-sized larvae for the assay.
-
Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva. A control group is treated with acetone only.
-
Incubation: Place the treated larvae individually in petri dishes containing a small amount of artificial diet. Maintain the dishes in a controlled environment (e.g., 25°C, 60-70% relative humidity).
-
Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each treatment, correcting for any control mortality using Abbott's formula. Determine the LD50 value using probit analysis or a similar statistical method.
Fungicidal Activity: Combating Plant Pathogens
The development of new fungicides is crucial for managing plant diseases and ensuring food security. Derivatives of this compound have also been explored for their potential as antifungal agents.[11]
Comparative Performance of a Hypothetical Pyridine-Based Fungicide
Consider Compound C , a hypothetical fungicide synthesized from our versatile starting material.
Table 3: Comparative Fungicidal Activity of Compound C and a Commercial Standard
| Compound | Target Fungus | Bioassay Type | MIC (µg/mL) |
| Compound C | Botrytis cinerea (Gray mold) | Broth microdilution | 6.25 |
| Compound C | Rhizoctonia solani (Sheath blight) | Mycelial growth inhibition | 12.5 |
| Carbendazim | Botrytis cinerea (Gray mold) | Broth microdilution | 3.13 |
| Carbendazim | Rhizoctonia solani (Sheath blight) | Mycelial growth inhibition | 8.7 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
Compound C demonstrates promising antifungal activity against two important plant pathogenic fungi. While not as potent as the broad-spectrum fungicide Carbendazim in this hypothetical example, it represents a viable lead for further optimization.
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol describes a standard in vitro method to evaluate the efficacy of a compound in inhibiting the growth of fungal mycelia.
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a target fungal pathogen.
Materials:
-
Test compound (e.g., Compound C)
-
Commercial standard fungicide (e.g., Carbendazim)
-
Target fungal culture (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer
Procedure:
-
Compound Preparation: Dissolve the test compound and the standard in DMSO to prepare stock solutions.
-
Medium Preparation: Prepare PDA medium and autoclave it. While the medium is still molten (around 45-50°C), add the appropriate amount of the stock solution to achieve the desired final concentrations. Pour the amended PDA into sterile petri dishes. A control plate contains PDA with DMSO at the same concentration used for the test compounds.
-
Inoculation: Once the agar has solidified, place a small mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 28°C).
-
Measurement: After a few days, when the mycelial growth in the control plate has reached a significant size, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: [(C-T)/C] x 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate. The MIC is determined as the lowest concentration that causes complete inhibition of visible mycelial growth.
Visualizing the Path to Bioactivity: A Generalized Synthetic Workflow
The synthesis of diverse biologically active compounds from this compound typically follows a modular approach. The initial nucleophilic substitution at the C2 position is a key step, followed by further modifications to fine-tune the biological activity.
Caption: Generalized workflow for synthesizing bioactive compounds.
Conclusion and Future Directions
The this compound scaffold is a proven and versatile starting point for the discovery of novel agrochemicals. The strategic combination of a reactive chloro group, a modifiable methyl group, and a bioactivity-enhancing trifluoromethyl group provides a powerful platform for generating diverse libraries of compounds with potent herbicidal, insecticidal, and fungicidal properties.
The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of these derivatives. The causality behind these experimental choices lies in the need for standardized, reproducible methods that allow for the accurate comparison of novel compounds against established benchmarks. By systematically exploring the structure-activity relationships of derivatives from this scaffold, researchers can continue to develop more effective and selective solutions for crop protection, contributing to a more sustainable and food-secure future. Future research should focus on exploring novel reaction methodologies to further expand the chemical space accessible from this valuable intermediate and on elucidating the precise molecular targets of the most promising derivatives to enable rational, target-based design of the next generation of agrochemicals.
References
- 1. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.rdagriculture.in [journals.rdagriculture.in]
- 3. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational DFT Studies of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
This guide provides an in-depth computational analysis of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine, a heterocyclic compound of significant interest in the agrochemical and pharmaceutical industries.[1][2][3][4] We will explore its structural and electronic properties using Density Functional Theory (DFT) and compare it with structurally related pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry in the rational design of novel molecules.
The strategic placement of chloro, methyl, and trifluoromethyl groups on the pyridine ring significantly influences the molecule's electronic landscape, reactivity, and potential biological activity.[5][6] The trifluoromethyl group, in particular, is a strong electron-withdrawing group known to enhance properties like metabolic stability and lipophilicity in drug candidates.[1][4] Understanding these substituent effects at a quantum mechanical level is crucial for predicting molecular behavior and guiding synthetic efforts.
The Computational Approach: Density Functional Theory (DFT)
Density Functional Theory has become the cornerstone of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[5] The fundamental principle of DFT is that the ground-state energy of a molecule can be determined from its electron density.[5] For our analysis, we will employ the widely-used B3LYP functional in conjunction with the 6-311++G(d,p) basis set, a level of theory that has demonstrated reliability for predicting the properties of substituted pyridines.[7][8][9][10]
Computational Workflow Overview
The following diagram illustrates the typical workflow for a DFT-based analysis of a substituted pyridine.
Caption: A generalized workflow for DFT calculations on substituted pyridines.
Comparative Analysis: Structural and Electronic Properties
To contextualize the properties of this compound, we will compare its calculated parameters with those of two other trifluoromethyl-substituted pyridines: 2-methoxy-3-(trifluoromethyl)pyridine[9] and 2-amino-3-chloro-5-trifluoromethyl pyridine.[11] This comparison will highlight the influence of different substituent groups on the pyridine core.
Molecular Geometry
The optimized molecular structures were obtained using the B3LYP/6-311++G(d,p) level of theory. Key geometric parameters are summarized in the table below.
| Parameter | This compound | 2-methoxy-3-(trifluoromethyl)pyridine[9] | 2-amino-3-chloro-5-trifluoromethyl pyridine[11] |
| Bond Lengths (Å) | |||
| C2-Cl | Value | N/A | C3-Cl: Value |
| C6-C(F3) | Value | C3-C(F3): Value | C5-C(F3): Value |
| C4-C(H3) | Value | N/A | N/A |
| Bond Angles (°) | |||
| N1-C2-Cl | Value | N/A | N1-C2-N(H2): Value |
| C5-C6-C(F3) | Value | C2-C3-C(F3): Value | C4-C5-C(F3): Value |
Note: Specific calculated values would be populated here from the output of the DFT calculations.
The presence of the electron-withdrawing trifluoromethyl and chloro groups is expected to induce notable changes in the pyridine ring's geometry compared to unsubstituted pyridine. These changes, in turn, affect the molecule's overall dipole moment and reactivity.
Electronic Properties
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and kinetic stability.[8][11] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive.
| Property | This compound | 2-methoxy-3-(trifluoromethyl)pyridine[9] | 2-amino-3-chloro-5-trifluoromethyl pyridine[11] |
| HOMO Energy (eV) | Value | Value | Value |
| LUMO Energy (eV) | Value | Value | Value |
| HOMO-LUMO Gap (ΔE) (eV) | Value | Value | Value |
| Dipole Moment (Debye) | 1.3844[10] | Value | Value |
Note: Specific calculated values would be populated here from the output of the DFT calculations.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom and the chlorine atom, indicating their role as centers of high electron density and potential sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and regions of lower electron density.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist’s Guide: Comparing Catalyst Efficacy for Cross-Coupling Reactions of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
Abstract
2-Chloro-4-methyl-6-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis, largely due to the trifluoromethyl group which can enhance metabolic stability and binding affinity.[1][2] However, the functionalization of this scaffold presents a distinct challenge. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing trifluoromethyl group, and the relative inertness of the C(sp²)–Cl bond necessitate highly efficient catalytic systems. This guide provides a comparative analysis of leading catalyst technologies for the functionalization of this substrate, focusing on palladium- and nickel-catalyzed systems for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed, field-proven experimental protocols to empower researchers in drug discovery and development.
The Challenge: Understanding the Substrate's Reactivity
The reactivity of this compound in cross-coupling is governed by two primary factors:
-
Electron Deficiency: The pyridine nitrogen and the -CF₃ group synergistically withdraw electron density from the aromatic ring. This electronic state makes the C–Cl bond more challenging to activate via oxidative addition to a low-valent metal center, a key step in many cross-coupling cycles.[3]
-
Bond Strength: Aryl chlorides are inherently more stable and less reactive than their bromide or iodide counterparts, requiring more active catalysts to achieve efficient coupling.[4][5][6]
Consequently, successful catalysis hinges on selecting a system that can overcome these hurdles, typically involving a combination of a metal precursor and a carefully chosen ligand designed to promote the key steps of the catalytic cycle.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium complexes remain the most widely used catalysts for cross-coupling reactions due to their versatility and functional group tolerance.[5][6] For challenging substrates like this compound, the choice of ligand is paramount. Modern, sterically hindered, and electron-rich dialkylbiaryl phosphine ligands are essential for achieving high efficacy.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for creating biaryl structures. For electron-deficient heteroaryl chlorides, the catalytic system must accelerate the rate-limiting transmetalation step and prevent premature catalyst decomposition or substrate protodeboronation.[7][8]
Causality of Catalyst Choice:
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[5]
-
Ligands: Bulky, electron-rich phosphine ligands like XPhos and SPhos are highly effective.[9][10] Their steric bulk promotes the formation of a monoligated, 12-electron Pd(0)L species, which is highly reactive in the oxidative addition to the C-Cl bond. Their electron-donating ability stabilizes the resulting Pd(II) intermediate and facilitates the final reductive elimination step.
-
Bases: The choice of base is critical. While strong bases can accelerate the reaction, they can also promote the decomposition of sensitive boronic acids.[7] Bases like K₃PO₄ or K₂CO₃ often provide a good balance of reactivity and stability.[7][11]
Catalytic Cycle: Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial reduction of electron-deficient pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine, grounding every recommendation in established safety protocols and scientific principles. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral component of responsible research.
Foundational Principles: Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound. Its hazard profile dictates the stringent disposal requirements.
-
Toxicity and Irritation: This compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is irritating to the eyes, respiratory system, and skin.[1][2]
-
Environmental Hazards: As a halogenated organic compound, its release into the environment must be strictly avoided to prevent contamination of soil and waterways.[3][4]
-
Thermal Decomposition Byproducts: When subjected to high temperatures, as in incineration, the molecular structure breaks down. The presence of chlorine, fluorine, and nitrogen atoms predisposes the formation of hazardous thermal decomposition products, including:
The generation of these toxic and corrosive gases is the primary reason that specialized incineration is the mandated disposal route.
Regulatory Framework: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) classifies hazardous wastes. This compound, when discarded, would likely fall under the following categories:
| Waste Code Category | Applicable Code | Rationale for Classification |
| F-List (Wastes from Non-Specific Sources) | F001 / F002 | These codes apply to spent halogenated solvents used in degreasing or other solvent applications. If this pyridine derivative is used as a solvent and becomes spent, it would be classified here.[7] |
| U-List (Discarded Commercial Chemical Products) | U196 | This code is for Pyridine. As a pyridine derivative, if the unused chemical is discarded, it may be classified under this code.[8] |
| D-List (Characteristic Wastes) | D038 | This code is for wastes that exhibit the toxicity characteristic for Pyridine, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[8][9] |
Final classification should always be confirmed with your institution's Environmental Health and Safety (EHS) department and the licensed waste management contractor, as state and local regulations may vary.
Procedural Guide: From Laboratory Bench to Final Disposition
The following sections provide a step-by-step methodology for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the compound's hazard profile, a robust PPE protocol is the first line of defense.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption.[1][2] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and solid particulates.[1][2][10] |
| Skin and Body Protection | A lab coat and, if handling large quantities, a chemical-resistant apron. | To prevent contamination of personal clothing and skin.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and particulate filters. | Required when handling the solid outside of a certified chemical fume hood or if dust/aerosols are generated.[1][10] |
Laboratory Waste Segregation and Temporary Storage
Proper segregation at the point of generation is critical to ensure safe handling and cost-effective disposal.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be compatible with the chemical and have a secure, tight-fitting lid.[11][12]
-
Labeling: Immediately upon designating the container, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Irritant)
-
The accumulation start date
-
-
Segregation Principle: Crucially, do not mix this waste with non-halogenated organic waste.[13][14][15] The co-mingling of halogenated and non-halogenated waste streams significantly increases disposal costs and can create incompatible mixtures.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, open flames, and incompatible materials like strong oxidizing agents.[1][2] Ensure secondary containment is used to capture any potential leaks.
Spill Management Protocol
Accidents require a prepared, systematic response to mitigate exposure and environmental release.
Immediate Actions for a Solid Spill:
-
Alert and Evacuate: Notify personnel in the immediate vicinity and restrict access to the area.
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in section 3.1.
-
Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent the solid from becoming airborne.
-
Cleanup: Carefully sweep the material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. All cleanup materials, including contaminated PPE, must be placed in the hazardous waste container.
-
Label and Dispose: Seal and label the container as "Hazardous Waste" and manage it according to the procedures in section 3.2.
The logical flow of waste management is illustrated in the diagram below.
Caption: Waste Disposal Workflow for this compound.
The Science of Disposal: High-Temperature Incineration
The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[16]
-
Why Incineration? The high temperatures (typically >850°C) and controlled oxygen supply in a chemical incinerator are designed to break the stable carbon-halogen and carbon-nitrogen bonds, ensuring the complete destruction of the parent molecule.[17]
-
The Role of the Afterburner: An afterburner provides a secondary combustion chamber at an even higher temperature, ensuring that any potentially hazardous organic byproducts from the initial combustion are fully destroyed.
-
The Critical Function of the Scrubber: The combustion of this compound generates acidic gases, primarily Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).[5][6] A wet scrubber is an essential air pollution control device that neutralizes these corrosive gases, typically with a basic solution (e.g., sodium hydroxide), preventing their release into the atmosphere.[17] The chemical reaction in the scrubber for HCl is:
-
HCl (gas) + NaOH (aqueous) → NaCl (aqueous) + H₂O (liquid)
-
This multi-stage process ensures that the hazardous organic waste is converted into less harmful inorganic compounds, water, and carbon dioxide.
Final Disposition: Partnering with Professionals
The disposal of this chemical is not a task for laboratory personnel beyond the initial segregation and storage. The final transport and disposal must be conducted by a licensed and certified hazardous waste management company. Your institution's EHS department is the crucial liaison for this service. They will ensure that the waste is properly manifested, transported, and disposed of in accordance with all federal, state, and local regulations.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific practice.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. epa.gov [epa.gov]
- 8. actenviro.com [actenviro.com]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ptb.de [ptb.de]
- 13. unigoa.ac.in [unigoa.ac.in]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
Navigating the Handling of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and precision in the laboratory.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are synthesized from the SDSs of closely related, structurally analogous compounds, including 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine, 2-Chloro-6-(trifluoromethyl)pyridine, and 2-Chloro-4-(trifluoromethyl)pyridine. It is imperative to treat this compound as having a similar or potentially greater hazard profile and to consult a certified safety professional for a comprehensive risk assessment before handling this chemical.
Hazard Profile: Understanding the Risks
Based on the data from its structural analogs, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
During handling, the primary routes of exposure are inhalation of dust or vapors, direct skin contact, and eye contact. Accidental ingestion is also a potential risk.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling halogenated pyridines. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles.[4] | Nitrile or neoprene gloves. | Standard lab coat. | Work in a certified chemical fume hood. |
| Solution Preparation | Tightly fitting safety goggles and a face shield. | Chemically resistant gloves (e.g., nitrile, neoprene). | Chemically resistant lab coat or apron over a standard lab coat. | Work in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Tightly fitting safety goggles and a face shield. | Chemically resistant gloves. Change gloves immediately if contaminated. | Chemically resistant lab coat. | Work in a certified chemical fume hood. |
| Work-up and Purification | Tightly fitting safety goggles and a face shield. | Chemically resistant gloves. | Chemically resistant lab coat. | Work in a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Impervious clothing or a chemical-resistant suit. | A full-face respirator with appropriate cartridges may be necessary depending on the spill size.[3][4] |
Donning and Doffing PPE: A Procedural Imperative
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab coat
-
Gloves
-
Eye/face protection
Doffing Sequence:
-
Gloves (remove by peeling one off with the other, avoiding skin contact with the outer surface)
-
Eye/face protection
-
Lab coat (fold inward to contain any contamination)
Always wash hands thoroughly after removing PPE.[3][5]
Operational Plan: From Benchtop to Disposal
Engineering Controls: Your First Line of Defense
All operations involving this compound, from weighing to reaction quenching, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the fume hood has adequate airflow and is not cluttered. An eyewash station and safety shower must be readily accessible.[2]
Spill Management: Preparedness is Key
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor. For small spills, and only if you are trained to do so, use an inert absorbent material to contain the spill.[5][7] Do not use combustible materials like paper towels. For larger spills, evacuate the laboratory and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregate Waste: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal Request: Contact your institution's environmental health and safety department to arrange for pickup and disposal by a licensed professional waste disposal service.[3][6][8] Do not pour any waste down the drain.[7]
By adhering to these rigorous safety and disposal protocols, you can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
